Product packaging for Lopinavir-d8(Cat. No.:)

Lopinavir-d8

Cat. No.: B562496
M. Wt: 636.8 g/mol
InChI Key: KJHKTHWMRKYKJE-JOYHXWCXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lopinavir-d8, also known as this compound, is a useful research compound. Its molecular formula is C37H48N4O5 and its molecular weight is 636.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O5 B562496 Lopinavir-d8

Properties

IUPAC Name

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-JOYHXWCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lopinavir-d8: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Lopinavir-d8. This compound is the deuterated analog of Lopinavir, a potent HIV-1 protease inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Lopinavir in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.

Core Chemical and Physical Properties

This compound is a synthetic, isotopically labeled version of Lopinavir, where eight hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.

PropertyValueReference(s)
Chemical Formula C₃₇H₄₀D₈N₄O₅[1][2][3]
Molecular Weight 636.85 g/mol [1][3]
CAS Number 1224729-35-4, 1322625-54-6[4][5]
IUPAC Name 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide[6]
Physical State Solid[2]
Melting Point >96°C (decomposes)[7]
Solubility Slightly soluble in Chloroform and Methanol; Soluble in DMSO (10 mM)[2][3]
Storage Conditions Long-term storage at 2-8°C or -20°C is recommended.

Chemical Structure

The molecular structure of this compound is complex, featuring multiple chiral centers. The deuteration is typically on the methyl and pentyl groups of the butanamide side chain.

IdentifierValueReference(s)
SMILES CC(C=CC=C1C)=C1OCC(N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--NC(--INVALID-LINK--([2H])C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=O)=O[3]
InChI InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D

Mechanism of Action: HIV-1 Protease Inhibition

Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease. This viral enzyme is crucial for the proteolytic cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Lopinavir's structure is designed to mimic the natural substrate of the HIV-1 protease, allowing it to bind to the active site with high affinity. However, the hydroxyethylene core of Lopinavir is non-cleavable, thus inactivating the enzyme and preventing the maturation of the virus.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Therapeutic Intervention Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins HIV Protease HIV Protease Viral Polyproteins->HIV Protease Substrate for Immature Virion Immature Virion Viral Polyproteins->Immature Virion Assembly without cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Mature, Infectious Virion Mature, Infectious Virion New Virion Assembly->Mature, Infectious Virion Lopinavir Lopinavir Inhibition Lopinavir->Inhibition Inhibition->HIV Protease caption Mechanism of Lopinavir's inhibition of HIV-1 protease. LCMS_Workflow Plasma_Sample Plasma Sample (containing Lopinavir) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) MSMS->Data_Analysis Quantification Quantification of Lopinavir Data_Analysis->Quantification caption Typical analytical workflow for Lopinavir quantification.

References

Lopinavir-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on Lopinavir-d8 for researchers, scientists, and drug development professionals. It covers the chemical properties, analytical applications, and mechanism of action of this deuterated analog of Lopinavir.

Quantitative Data Summary

This compound is a stable isotope-labeled version of Lopinavir, an antiretroviral protease inhibitor. It is crucial to note that there are different deuterated forms of Lopinavir available, which are distinguished by different CAS numbers and molecular formulas. The two commonly referenced forms are detailed below.

PropertyThis compoundThis compound
CAS Number 1322625-54-6[1][2]1224729-35-4
Molecular Formula C₃₇H₄₀D₈N₄O₅[1][2]C₃₇H₄₅D₃N₄O₅[3]
Molecular Weight 636.85 g/mol [2]631.83 g/mol [4]
Synonyms (αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide-d8[3](S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-(methyl-d3)-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide[4]

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Lopinavir in biological matrices such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite methodology based on established practices for the analysis of Lopinavir in biological samples.[6][7][8][9]

1. Materials and Reagents:

  • Lopinavir analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

  • Ethyl acetate

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent) is suitable.[7]

3. Preparation of Standard and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of Lopinavir and this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Lopinavir working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

    • Prepare a this compound working solution (e.g., 20 µg/mL) by diluting the stock solution with the same solvent mixture.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.

  • Alkalinize the sample, for instance, by adding a small volume of a suitable base.

  • Add 1 mL of ethyl acetate and vortex for 1-2 minutes to extract the analytes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous solution containing a buffer like 0.1% formic acid or 5 mM ammonium acetate (e.g., 80:20 v/v).[6][7]

    • Flow Rate: A typical flow rate is 0.35 mL/min.[9]

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.[9]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lopinavir: m/z 629.6 → 155.2[7]

      • This compound: The transition for this compound will be shifted according to the number of deuterium atoms. For an 8-deuterated standard, the precursor ion would be approximately m/z 637.6. The product ion may remain the same or be a deuterated fragment. The exact m/z values should be determined by direct infusion of the this compound standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Lopinavir to this compound against the concentration of the calibration standards.

  • Determine the concentration of Lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Mechanism of Action of Lopinavir

Lopinavir is an inhibitor of the HIV-1 protease.[10] This enzyme is critical for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional proteins. By inhibiting this protease, Lopinavir prevents the maturation of the virus, resulting in the production of immature and non-infectious viral particles.[10]

Caption: Mechanism of Lopinavir as an HIV-1 Protease Inhibitor.

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lopinavir-d8, a deuterated analog of the HIV protease inhibitor Lopinavir. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Lopinavir in biological matrices through mass spectrometry-based assays.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and robust analytical methodologies for the determination of isotopic purity.

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated key intermediate, (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5, followed by its coupling with the Lopinavir core amine. The IUPAC name of this compound, 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide, indicates that the deuterium atoms are located on the valine-derived moiety.

A plausible synthetic approach starts with commercially available L-Valine-d8. This deuterated amino acid is then converted to the key pyrimidine-containing carboxylic acid intermediate, which is subsequently coupled with the main amine core of Lopinavir.

Proposed Synthetic Pathway

The overall synthetic strategy can be visualized as a two-stage process: the synthesis of the deuterated side chain and its subsequent coupling to the Lopinavir core.

This compound Synthesis Pathway cluster_0 Deuterated Side Chain Synthesis cluster_1 Final Coupling valine_d8 L-Valine-d8 intermediate1 N-(2-cyanoethyl)-N- (alkoxycarbonyl)-L-valine-d8 valine_d8->intermediate1 Acrylonitrile, Alkyl Chloroformate intermediate2 (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin- 1(2H)-yl)butanoic acid-d5 intermediate1->intermediate2 Hydrogenation & Cyclization lopinavir_d8 This compound intermediate2->lopinavir_d8 Coupling Agent (e.g., EDC, HOBt) core_amine Lopinavir Core Amine ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl) core_amine->lopinavir_d8

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5

This procedure is adapted from known methods for the synthesis of the non-deuterated analog.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve L-Valine-d8 (1 equivalent) in a mixture of water and potassium hydroxide at 20-25°C.

  • Michael Addition: Cool the solution to 0°C and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.

  • N-Alkoxycarbonylation: Add an alkyl chloroformate (e.g., methyl chloroformate, 1.1 equivalents) dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction: Acidify the reaction mixture with HCl to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-cyanoethyl)-N-(alkoxycarbonyl)-L-valine-d8.

  • Reductive Cyclization: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Raney Nickel). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) in the presence of a base (e.g., sodium hydroxide).

  • Purification: After completion of the reaction (monitored by TLC or LC-MS), filter the catalyst and wash with methanol. Concentrate the filtrate, acidify with HCl, and extract the product. The crude product can be purified by crystallization or column chromatography to yield the desired deuterated carboxylic acid intermediate.

Step 2: Coupling to form this compound

This step involves the amide bond formation between the deuterated carboxylic acid and the Lopinavir core amine.

  • Activation of Carboxylic Acid: Dissolve (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5 (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and an activator like HOBt (1-hydroxybenzotriazole, 1.2 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: To the activated acid solution, add a solution of the Lopinavir core amine, (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1 equivalent), in the same solvent. Allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Quantitative Data
StepStarting MaterialProductYield (%)Purity (HPLC) (%)
1. Synthesis of deuterated butanoic acidL-Valine-d8Intermediate Acid-d860-70>98
2. Coupling reactionIntermediate Acid-d8This compound75-85>99

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter to ensure its suitability as an internal standard. It is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and to calculate the isotopic enrichment.

Experimental Workflow for HR-MS Analysis

HR-MS Workflow sample_prep Sample Preparation (Dissolution in suitable solvent) lc_separation LC Separation (Optional, for chemical purity) sample_prep->lc_separation ms_analysis HR-MS Analysis (High-resolution full scan) lc_separation->ms_analysis data_processing Data Processing (Isotopologue peak integration) ms_analysis->data_processing purity_calc Isotopic Purity Calculation data_processing->purity_calc

Caption: Workflow for isotopic purity analysis by HR-MS.

Protocol for HR-MS Analysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Lopinavir.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan in high-resolution mode (resolution > 60,000).

    • Scan Range: m/z 600-650.

  • Data Analysis:

    • Acquire the mass spectrum of the this compound peak.

    • Identify and integrate the peak areas of the different isotopologues (d0 to d8). The theoretical exact mass of the [M+H]+ ion for Lopinavir (d0) is approximately 629.37 g/mol , and for this compound is approximately 637.42 g/mol .

    • Calculate the percentage of each isotopologue.

    • The isotopic purity is typically reported as the percentage of the desired deuterated form (d8) relative to all other isotopologues.

Quantitative Data for Isotopic Purity (HR-MS)

IsotopologueRelative Abundance (%)
d8 (M+8)98.5
d7 (M+7)1.2
d6 (M+6)0.2
d5 (M+5)<0.1
d0-d4Not Detected
Isotopic Purity (d8) 98.5%
Isotopic Enrichment >99%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.

Experimental Workflow for NMR Analysis

NMR Workflow sample_prep Sample Preparation (Dissolution in deuterated solvent, add internal standard) nmr_acquisition NMR Data Acquisition (¹H and/or ²H NMR) sample_prep->nmr_acquisition spectral_processing Spectral Processing (Integration of signals) nmr_acquisition->spectral_processing enrichment_calc Isotopic Enrichment Calculation spectral_processing->enrichment_calc

Caption: Workflow for isotopic enrichment analysis by NMR.

Protocol for NMR Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., dimethyl sulfone).

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons at the deuterated positions (which will be significantly reduced in intensity) and compare them to the integrals of protons at non-deuterated positions within the molecule.

    • The isotopic enrichment can be calculated by comparing the relative integrals of the signals from the deuterated and non-deuterated forms.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the expected chemical shifts confirms the positions of deuterium labeling.

    • Quantitative ²H NMR can also be used to determine the isotopic enrichment.

Data Interpretation

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isopropyl group and the adjacent methine proton of the butanamide moiety will be significantly diminished compared to the spectrum of non-deuterated Lopinavir. By comparing the integration of these reduced signals to a stable, non-deuterated signal within the molecule (e.g., aromatic protons), the degree of deuteration can be calculated.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a multi-step process involving the preparation of a key deuterated intermediate followed by coupling to the core amine structure. Rigorous analytical characterization using HR-MS and NMR spectroscopy is essential to confirm the isotopic purity and the position of the deuterium labels. This ensures the reliability of this compound as an internal standard for accurate bioanalytical applications in drug development and clinical research.

References

An In-depth Technical Guide on the Core Mechanism of Action of Lopinavir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed examination of the mechanism of action of Lopinavir, an essential antiretroviral agent. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular interactions, pharmacological properties, and the experimental methodologies used for its characterization. The role of its deuterated analogue, Lopinavir-d8, in research contexts is also elucidated.

Introduction to Lopinavir and the Role of this compound

Lopinavir is a potent and selective second-generation protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2] It is almost exclusively co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer.[3][4] This combination, marketed as Kaletra®, is crucial because Ritonavir potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the extensive first-pass metabolism of Lopinavir.[1][5] By inhibiting CYP3A4, Ritonavir "boosts" the plasma concentration and prolongs the half-life of Lopinavir, thereby enhancing its antiviral efficacy.[1][3][6]

This compound is a deuterated version of Lopinavir, where eight hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the fundamental mechanism of action of the drug. Its primary application is in pharmacokinetic studies, where it serves as an invaluable internal standard for mass spectrometry-based quantification of Lopinavir in biological samples. The distinct mass of this compound allows it to be differentiated from the non-deuterated drug, ensuring accurate and precise concentration measurements.

Core Mechanism of Action: Inhibition of HIV-1 Protease

The primary target of Lopinavir is the HIV-1 protease, a dimeric aspartic protease essential for the viral life cycle.[3][7] This enzyme is responsible for cleaving newly synthesized Gag-Pol polyprotein precursors into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][5] This cleavage process, known as viral maturation, is a critical step for producing infectious virions.[1][7]

Lopinavir is a peptidomimetic inhibitor, designed to mimic the structure of the natural peptide linkage that the HIV-1 protease cleaves.[3] However, it contains a non-cleavable hydroxyethylene scaffold.[3] By competitively binding to the active site of the protease with very high affinity, Lopinavir prevents the enzyme from processing the Gag-Pol polyproteins.[3][7] Consequently, only immature, non-infectious viral particles are produced, which are incapable of infecting new cells.[1][3] This action effectively halts the viral replication cycle and reduces the viral load in infected individuals.[5]

cluster_0 HIV-1 Infected Cell Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease (Aspartic Protease) Polyprotein->Protease Substrate Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) Protease->Proteins Cleavage Virion Immature, Non-infectious Virion Protease->Virion Blocked Cleavage Lopinavir Lopinavir Lopinavir->Protease Competitive Inhibition

Caption: Mechanism of Lopinavir Action on HIV-1 Protease.

Pharmacokinetic Boosting by Ritonavir

Lopinavir administered alone has poor oral bioavailability due to extensive metabolism by CYP3A isoenzymes in the liver and intestines.[1][3] Ritonavir is a potent inhibitor of these enzymes.[1] Co-administration of a low, sub-therapeutic dose of Ritonavir with Lopinavir significantly increases Lopinavir's plasma concentrations and extends its half-life, a strategy known as "pharmacokinetic boosting."[3][8] This allows for less frequent dosing and helps to overcome resistance.[1]

cluster_0 Metabolic Pathway Lopinavir Lopinavir (Oral) CYP3A4 CYP3A4 Enzyme (Liver & Intestine) Lopinavir->CYP3A4 Metabolism Plasma Increased Bioavailability of Active Lopinavir Lopinavir->Plasma Enhanced Effect Metabolites Inactive Metabolites CYP3A4->Metabolites Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Pharmacokinetic Boosting of Lopinavir by Ritonavir.

Quantitative Pharmacological Data

The potency of Lopinavir is characterized by several key pharmacological parameters. These values are crucial for determining dosage, assessing potential for resistance, and comparing its activity with other antiretroviral agents.

ParameterValueCondition / NotesReference
Ki (Inhibition Constant) 1.3 pMCell-free assay against wild-type HIV-1 protease.[9][10]
3.6 - 4.9 pMAgainst mutant HIV-1 protease variants (V82A, V82F, V82T).[9]
IC50 (Half Maximal Inhibitory Concentration) 6.5 nMAgainst HIV cultured in peripheral blood mononuclear cells.[10]
17 nMIn MT4 cells (absence of human serum).[9]
102 nMIn MT4 cells (presence of 50% human serum).[9]
0.64 - 0.77 ng/mLEstimated serum-free IC50 value.[11]
Protein Binding >98%Binds to alpha-1-acid glycoprotein and albumin.[2][3]
Oral Bioavailability ~25% (in rats, alone)Significantly increased with Ritonavir co-administration.[9]
Elimination Half-life 5 - 6 hoursWhen co-administered with Ritonavir.[1][2]

Experimental Protocols

The characterization of Lopinavir's mechanism of action relies on standardized in vitro assays. Below are outlines of key experimental methodologies.

This assay is used to determine the inhibitory activity of compounds like Lopinavir against the HIV-1 protease enzyme.

  • Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (FRET - Förster Resonance Energy Transfer). In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the HIV-1 protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[12]

  • Methodology:

    • Reagent Preparation: Reconstitute recombinant HIV-1 protease enzyme, the FRET peptide substrate, and the test inhibitor (Lopinavir) in an appropriate assay buffer.

    • Reaction Setup: In a 96-well microplate, add the test inhibitor at various concentrations to designated wells. Include wells for a positive control (a known inhibitor like Pepstatin A) and a negative/enzyme control (no inhibitor).

    • Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a no-enzyme blank. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiation of Reaction: Add the FRET substrate solution to all wells to start the enzymatic reaction.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 1-3 hours at 37°C, with excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).

    • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of Lopinavir relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_workflow Fluorometric Protease Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor (Lopinavir) & Controls into 96-well plate A->B C Add HIV-1 Protease Incubate 15 min B->C D Add FRET Substrate to initiate reaction C->D E Measure Fluorescence (Kinetic Mode, 37°C) D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental Workflow for HIV-1 Protease Inhibition Assay.

This assay measures the ability of Lopinavir to inhibit HIV-1 replication in a cellular context.

  • Principle: Susceptible host cells (e.g., MT-4 T-lymphoid cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The effectiveness of the drug is determined by measuring a marker of viral replication after a set incubation period.

  • Methodology:

    • Cell Culture: Culture MT-4 cells or other susceptible cell lines in appropriate media.

    • Drug Dilution: Prepare a serial dilution of Lopinavir in the cell culture medium.

    • Infection: Pre-incubate cells with the diluted Lopinavir for a short period. Then, add a known amount of HIV-1 virus stock to infect the cells.

    • Incubation: Incubate the infected cells for several days (e.g., 4-5 days) to allow for viral replication.

    • Quantification of Viral Replication: Measure the extent of viral replication. Common methods include:

      • MTT Assay: Measures cell viability. Uninhibited viral replication leads to cell death (cytopathic effect), which is prevented by an effective drug.

      • p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant, which is a direct marker of viral production.

    • Data Analysis: Plot the measured endpoint (e.g., cell viability, p24 concentration) against the drug concentration to determine the EC50 (Effective Concentration) or IC50 value, representing the concentration at which 50% of viral replication is inhibited.

Conclusion

Lopinavir is a highly potent, peptidomimetic inhibitor of the HIV-1 protease. Its mechanism of action involves the competitive blockade of the enzyme's active site, preventing the maturation of viral particles and thereby halting the replication cycle. The clinical utility of Lopinavir is critically dependent on its co-formulation with Ritonavir, which acts as a pharmacokinetic booster to overcome Lopinavir's extensive metabolism. The deuterated analogue, this compound, serves as an essential tool for the precise quantification of the drug in research and clinical studies, but its biological mechanism is identical to that of Lopinavir. The experimental protocols detailed herein form the basis for the continued evaluation and characterization of protease inhibitors in the field of antiretroviral drug development.

References

Lopinavir-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for the quantification of Lopinavir. This guide synthesizes data from technical datasheets, stability studies, and handling guidelines to ensure the integrity and accuracy of research outcomes.

Core Stability and Storage Data

The stability and proper storage of this compound are paramount for its effective use as an internal standard in analytical methods such as GC- or LC-MS[1][2]. Incorrect handling and storage can lead to degradation, compromising the accuracy of quantitative analyses.

Recommended Storage Conditions

This compound is a hygroscopic solid that requires specific storage conditions to maintain its integrity over time[2][3]. The consensus from various suppliers and safety data sheets indicates the following:

ParameterRecommended ConditionSource
Long-term Storage Temperature -20°C[1][2]
Shipping Temperature Wet ice in the continental US; may vary elsewhere.[1]
Atmosphere Under inert atmosphere.[2][3]
Protection from Moisture (hygroscopic).[2][3]
Stability Profile

Under the recommended storage conditions, this compound is a stable compound.

FormStabilitySource
Solid ≥ 4 years at -20°C.[1]

Forced Degradation and Stability-Indicating Studies

While specific forced degradation studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Lopinavir, has been thoroughly investigated under various stress conditions. It is reasonable to infer that this compound would exhibit a similar degradation profile. These studies are crucial for developing stability-indicating analytical methods.

Forced degradation studies on Lopinavir have been conducted under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions[4][5][6].

Summary of Lopinavir Degradation under Stress Conditions
Stress ConditionObservationsSource
Acid Hydrolysis Lopinavir shows degradation under acidic conditions.[4][6]
Base Hydrolysis The drug is susceptible to degradation in basic media.[4][6]
Neutral Hydrolysis Stress testing in neutral aqueous solutions has been performed.[6]
Oxidative Degradation Lopinavir is subjected to degradation by oxidizing agents like hydrogen peroxide.[4][6]
Thermal Degradation The stability of Lopinavir has been assessed under elevated temperatures.[4][7]
Photolytic Degradation Exposure to light can lead to degradation.[4][5]

Experimental Protocols: Stability-Indicating HPLC Method

The development of a stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Lopinavir from its degradation products, ensuring the accurate assessment of its stability.

Example Protocol for Forced Degradation of Lopinavir

The following is a representative protocol for conducting forced degradation studies on Lopinavir, which can be adapted for this compound.

  • Preparation of Stock Solution: A stock solution of Lopinavir is prepared in a suitable solvent such as methanol or a mixture of buffer and acetonitrile[6].

  • Acid Degradation: The stock solution is treated with an acid (e.g., 2 N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[6]. The solution is then neutralized and diluted to a known concentration for analysis.

  • Base Degradation: The stock solution is treated with a base (e.g., 2 N NaOH) and refluxed under similar conditions as the acid degradation study[6]. The resulting solution is neutralized and prepared for analysis.

  • Oxidative Degradation: The stock solution is exposed to an oxidizing agent (e.g., 20% H₂O₂) at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes)[6].

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C) for an extended period (e.g., 10 days)[7]. A solution of the stressed sample is then prepared for analysis.

  • Photolytic Degradation: A solution of the drug is exposed to UV light to assess its photostability[4].

  • Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method, typically using a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile[4][8]. The chromatograms are evaluated to separate the main peak from any degradation products.

Visualizing Methodologies and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base peroxide Oxidative Degradation stock->peroxide thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc peroxide->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data result Stability Profile & Degradation Pathways data->result

Caption: Workflow for Forced Degradation and Stability Analysis.

Lopinavir Metabolism Pathway

Lopinavir is primarily metabolized in the liver by the cytochrome P450 system, almost exclusively by the CYP3A isozyme[9]. Ritonavir, a potent inhibitor of CYP3A, is co-administered with Lopinavir to increase its plasma concentration and prolong its half-life.

G Lopinavir Lopinavir CYP3A CYP3A Isozymes (Hepatic) Lopinavir->CYP3A Metabolism Metabolites Oxidative Metabolites CYP3A->Metabolites Elimination Elimination (Primarily Feces) Metabolites->Elimination Ritonavir Ritonavir Ritonavir->CYP3A Inhibition

Caption: Metabolic Pathway of Lopinavir.

Mechanism of Action: HIV Protease Inhibition

Lopinavir is a peptidomimetic inhibitor of HIV-1 protease. By binding to the active site of the enzyme, it prevents the cleavage of the Gag-Pol polyprotein, which is a crucial step in the maturation of the virus. This results in the production of immature, non-infectious viral particles.

G HIV_Protease HIV-1 Protease Structural_Proteins Viral Structural Proteins & Enzymes HIV_Protease->Structural_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage leads to Gag_Pol Gag-Pol Polyprotein Gag_Pol->HIV_Protease Substrate Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibition

Caption: Lopinavir's Mechanism of Action.

Conclusion

This technical guide provides essential information on the stability and storage of this compound for research and development purposes. Adherence to the recommended storage conditions of -20°C under an inert atmosphere is critical for maintaining the long-term stability of the compound. While specific stability studies on the deuterated form are limited, the extensive data on Lopinavir offers a reliable proxy for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The provided experimental workflow and pathway diagrams serve as valuable resources for researchers working with this important internal standard.

References

Lopinavir-d8: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lopinavir-d8, a deuterated analog of the HIV-1 protease inhibitor, Lopinavir. Understanding the solubility of active pharmaceutical ingredients (APIs) is critical for drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available solubility data, outlines experimental protocols for its determination, and provides context regarding the mechanism of action and analytical workflows.

Core Concept: Solubility of this compound

This compound is a stable, isotopically labeled version of Lopinavir, intended for use as an internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, available information from chemical suppliers and data for the non-deuterated parent compound, Lopinavir, provide valuable insights.

The Impact of Deuteration on Solubility

The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule.[1][2][3] While the changes are generally not drastic, they can influence factors like bond strength, intermolecular interactions, and crystal lattice energy, which in turn can affect solubility.[4] In some instances, deuterated compounds have shown a slight increase in aqueous solubility compared to their non-deuterated counterparts.[4] However, these effects are not always predictable and are compound-specific.[3] Therefore, while the solubility data for Lopinavir can serve as a useful reference, experimental determination for this compound is recommended for precise applications.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both this compound and its non-deuterated form, Lopinavir.

Table 1: Solubility of this compound

SolventSolubilityData Type
Dimethyl Sulfoxide (DMSO)10 mMQuantitative
ChloroformSlightly SolubleQualitative
MethanolSlightly SolubleQualitative

Table 2: Solubility of Lopinavir (Non-deuterated)

SolventSolubilityData Type
Ethanol~20 mg/mLQuantitative
Dimethyl Sulfoxide (DMSO)~14 mg/mLQuantitative
Dimethylformamide (DMF)~14 mg/mLQuantitative
WaterPractically Insoluble[5][6]Qualitative
Aqueous BuffersSparingly SolubleQualitative

Note: The qualitative descriptors "Slightly Soluble," "Sparingly Soluble," and "Practically Insoluble" are based on general pharmaceutical definitions and indicate a low degree of solubility.

Experimental Protocols

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method is widely accepted in pharmaceutical research.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Sealed glass vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

Mechanism of Action of Lopinavir

Lopinavir is an inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. By inhibiting this enzyme, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.

Lopinavir_Mechanism_of_Action cluster_virus HIV-infected Cell Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Produces Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Mature_Virion Mature, Infectious Virion Viral_Proteins->Mature_Virion Assemble into Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibits

Caption: Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow Start Start: Excess this compound in Solvent Equilibration Equilibration (24-72h) Shake-Flask Method Start->Equilibration Phase_Separation Phase Separation (Centrifugation & Filtration) Equilibration->Phase_Separation Dilution Dilution of Saturated Solution Phase_Separation->Dilution Analysis Quantification by HPLC/LC-MS Dilution->Analysis Result End: Solubility Data (mg/mL or M) Analysis->Result

Caption: A generalized workflow for determining solubility.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lopinavir using Lopinavir-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lopinavir is a potent HIV-1 protease inhibitor often co-administered with ritonavir to increase its bioavailability.[1][2] Accurate and reliable quantification of lopinavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This document provides a detailed protocol for the determination of lopinavir in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Lopinavir-d8 as the internal standard. This compound is the deuterium-labeled form of lopinavir and serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring accurate quantification by correcting for variations during sample preparation and analysis.[3][4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for lopinavir analysis.

ParameterMethod 1Method 2Method 3
Analyte LopinavirLopinavirLopinavir
Internal Standard TelmisartanThis compound2H5-Saquinavir
Matrix Human PlasmaHuman PlasmaHuman Plasma, Ultrafiltrate, PBMCs
Linearity Range 62.5 - 10000 ng/mLNot Specified4.0 - >4000 ng/mL (Plasma)
Lower Limit of Quantification (LLOQ) 15 pg/mLNot Specified4.0 ng/mL (Plasma)
Retention Time (Lopinavir) Not SpecifiedNot Specified< 6 min
MRM Transition (Lopinavir) m/z 629.6 → 155.2[7]m/z 629.30 → 447.30[8]Not Specified
MRM Transition (Internal Standard) m/z 515.2 → 276.2 (Telmisartan)[7]m/z 637.40 → 447.30 (this compound)[8]Not Specified
Intra-day Precision < 15%[7]Not Specified6.2% - 14.0%[9]
Inter-day Precision < 15%[7]Not Specified6.2% - 14.0%[9]
Absolute Recovery > 75%[7]Not Specified98.7% - 111.5% (Accuracy)[9]

Experimental Protocols

This section details the methodology for the quantification of lopinavir in human plasma using this compound as an internal standard.

Materials and Reagents
  • Lopinavir reference standard

  • This compound internal standard[3][4][5][6]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Liquid-liquid extraction solvent (e.g., ethyl acetate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 column, such as an Agilent ZORBAX Eclipse XDB-C18 or a Hypurity Advance C18 (50 x 4.6 mm, 5 µm), is suitable.[7][8]

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and ensure accurate quantification. A combination of protein precipitation and liquid-liquid extraction is a common and effective approach.[7]

  • Spiking: To 100 µL of human plasma, add a known concentration of this compound internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of lopinavir standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of ethyl acetate and vortex for 2 minutes.[7]

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Agilent ZORBAX Eclipse XDB-C18 or equivalent.[7]

  • Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% formic acid in water (e.g., 80:20 v/v).[7] Another option is 5 mM ammonium acetate in methanol and water (e.g., 85:15 v/v).[8]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lopinavir: 629.3 → 447.3[8]

    • This compound: 637.4 → 447.3[8]

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike_IS Spike with this compound (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation1->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Lopinavir / this compound) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Lopinavir Calibration->Quantification

Caption: Experimental workflow for Lopinavir quantification.

internal_standard_logic Analyte Lopinavir (Analyte) Sample_Prep Sample Preparation Variability (e.g., extraction loss, matrix effects) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Analyte_Response Analyte MS Response Sample_Prep->Analyte_Response Affects IS_Response IS MS Response Sample_Prep->IS_Response Affects Similarly LC_Injection LC Injection Variability LC_Injection->Analyte_Response Affects LC_Injection->IS_Response Affects Similarly Ionization_Var Ionization Suppression/Enhancement Ionization_Var->Analyte_Response Affects Ionization_Var->IS_Response Affects Similarly Analyte_Response->LC_Injection Analyte_Response->Ionization_Var Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->LC_Injection IS_Response->Ionization_Var IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification Leads to

Caption: Role of an internal standard in quantitative analysis.

References

Application Note: Quantitative Determination of Lopinavir in Human Plasma by LC-MS/MS using Lopinavir-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lopinavir is a protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral drugs. Therapeutic drug monitoring of lopinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lopinavir in human plasma, utilizing its stable isotope-labeled analog, Lopinavir-d8, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.

Experimental Protocols

1. Materials and Reagents

  • Lopinavir reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the lopinavir primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Spike 10 µL of the respective lopinavir working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 methanol:water mixture.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. Add 20 µL of the 50:50 methanol:water mixture to the blank.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving lopinavir from endogenous plasma components.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) system capable of gradient elution is recommended.
Column A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for this separation.[2]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate in water.[2][3]
Mobile Phase B Acetonitrile or Methanol.[2][3]
Flow Rate 0.30 mL/min.[2]
Injection Volume 5 µL.[2]
Column Temperature 25°C.[4]
Elution An isocratic elution with a mobile phase composition of 80:20 (v/v) Acetonitrile:0.1% Formic Acid in water can be used.[2] Alternatively, a gradient elution can be employed for better separation.

5. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive.
Scan Type Multiple Reaction Monitoring (MRM).
MRM Transitions Lopinavir: The precursor to product ion transition is m/z 629.4 → 447.2.[5] Other reported transitions include m/z 629.83 → 447.38 and m/z 629.6 → 155.2.[2][6] This compound: The precursor to product ion transition would be approximately m/z 637.4 → 455.2 (based on an 8 Da mass shift). Final optimization of the transition is recommended.
Source Temperature 120°C.[2]
Desolvation Gas Temp 400°C.[2]
Capillary Voltage 3.0 kV.[2]
Collision Energy Approximately 25 V (optimization is recommended for specific instrumentation).[2]
Cone Gas Flow 100 L/hr.[2]

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes the typical validation parameters for a robust LC-MS/MS method for lopinavir quantification. The data presented here is a synthesis from multiple sources.

ParameterResult
Linearity Range 10 - 150 ng/mL.[2] Other studies have shown linearity from 62.5 - 10000 ng/mL.[6]
Correlation Coefficient (r²) > 0.998.[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL.[2] Some methods have achieved LLOQs as low as 1 ng/mL.[7]
Intra-day Precision (%RSD) < 15%.[6]
Inter-day Precision (%RSD) < 15%.[6]
Accuracy (% Recovery) 102.46 - 110.66%.[2] Other sources report recovery greater than 75%.[6]
Extraction Recovery > 85%.[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Receipt Plasma Sample Receipt Spiking Spiking with Lopinavir Standards & this compound IS Sample_Receipt->Spiking Precipitation Protein Precipitation with Acetonitrile Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Lopinavir Calibration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for lopinavir quantification.

validation_parameters cluster_performance Method Performance Characteristics Method LC-MS/MS Method Validation Linearity Linearity & Range Method->Linearity LLOQ LLOQ Method->LLOQ Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Recovery Recovery Method->Recovery Selectivity Selectivity Method->Selectivity LLOQ->Precision LLOQ->Accuracy

Caption: Key parameters for method validation.

References

Application Notes and Protocols for the Determination of Lopinavir in Hair Samples using Lopinavir-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of lopinavir in human hair samples. The described methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 as the internal standard (IS), ensuring high sensitivity and selectivity. This method is crucial for long-term adherence monitoring in patients undergoing antiretroviral therapy.

Lopinavir, an HIV protease inhibitor, is a key component of highly active antiretroviral therapy (HAART).[1][2] Measuring its concentration in hair provides a valuable tool for assessing long-term drug exposure and adherence to treatment regimens, which is often a challenge with traditional monitoring methods like plasma level determination.[3][4][5]

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the collection and processing of hair samples to extract the target analyte, lopinavir.

Materials and Reagents:

  • Methanol (HPLC grade)[6][7]

  • Acetonitrile (HPLC grade)[8]

  • Trifluoroacetic acid (TFA)[3]

  • Methyl tert-butyl ether (MTBE)[6][9]

  • Ethyl acetate (EA)[6][9]

  • This compound (Internal Standard)[10][11]

  • Deionized water

  • Scissors

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator[6][7]

  • Nitrogen evaporator

Protocol:

  • Decontamination: Wash the hair samples (approximately 10-20 mg) sequentially with deionized water and acetone to remove external contaminants.[8] Allow the samples to air dry completely.

  • Segmentation: Cut the decontaminated hair into small segments of approximately 1-2 mm in length to increase the surface area for efficient extraction.[6][7][9]

  • Extraction:

    • Place the weighed hair segments (around 10 mg) into a clean centrifuge tube.[7]

    • Add 950 µL of methanol and 50 µL of the this compound internal standard working solution.[7]

    • Incubate the mixture in a shaking water bath at 37°C for at least 14-16 hours (overnight).[6][7][9]

    • Alternatively, an extraction solution of methanol and trifluoroacetic acid (9:1 v/v) can be used.[3]

  • Liquid-Liquid Extraction (for enhanced purity):

    • Following the initial methanol extraction, a secondary extraction can be performed using a mixture of methyl tert-butyl ether and ethyl acetate (1:1 v/v) under slightly alkaline conditions.[6][9]

  • Sample Concentration:

    • After incubation, vortex the sample for 2 minutes and then centrifuge at high speed (e.g., 8000 x g) for 5 minutes.[7]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50°C.[7]

  • Reconstitution: Reconstitute the dried residue in 50-100 µL of the mobile phase used for the LC-MS/MS analysis.[7] Vortex briefly and transfer to an autosampler vial for injection.

G s4 s4 e1 e1 s4->e1 Start Extraction e7 e7 lcms LC-MS/MS Analysis e7->lcms Inject for Analysis

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., BDS-C18, 100 x 4.6 mm) is commonly used.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and acetic acid (e.g., 55:45:0.15 v/v/v) with an ammonium acetate buffer (e.g., 4 mM).[6]

  • Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[6]

  • Injection Volume: 20 µL.[1]

  • Run Time: Typically around 5-6 minutes.[1][6]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][6]

  • MRM Transitions:

    • Lopinavir: m/z 629.3 → 447.1[1][6]

    • This compound (IS): The specific transition for this compound should be determined, but it will be higher than the parent lopinavir ion due to the deuterium labeling.

G lc1 lc1 lc2 lc2 lc1->lc2 lc3 lc3 lc2->lc3 ms1 ms1 lc3->ms1 To MS ms2 ms2 ms1->ms2 ms3 ms3 ms2->ms3 ms4 ms4 ms3->ms4 ms5 ms5 ms4->ms5 data Data Acquisition & Quantification ms5->data

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for lopinavir determination in hair.

ParameterLopinavirRitonavir (often co-administered)Reference
Linearity Range (ng/mg) 0.05 - 200.01 - 4.0[6][9]
8 - 12500 (pg/mg)8 - 5000 (pg/mg)[7]
Lower Limit of Quantification (LLOQ) 0.05 ng/mg0.01 ng/mg[6]
8 pg/mg8 pg/mg[7]
Intra-day Precision (%CV) < 15%< 15%[6][7]
Inter-day Precision (%CV) < 15%< 15%[6][7]
Accuracy 89% - 110%89% - 110%[6]
Recovery 91.1% - 113.7%91.1% - 113.7%[7]

Note: pg/mg can be converted to ng/mg by dividing by 1000.

Method Validation and Quality Control

For reliable results, the analytical method should be thoroughly validated according to established guidelines. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.[6]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of lopinavir in hair samples. This methodology is a valuable tool for clinical and research settings focused on monitoring long-term adherence to antiretroviral therapy, which has been shown to be strongly associated with virologic success.[3][4][12] The high sensitivity and specificity of this method allow for the use of small hair samples, making it a minimally invasive procedure for patients.[6][12]

References

Application Notes and Protocols for the Measurement of Unbound Lopinavir Concentration Using Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is a potent HIV-1 protease inhibitor, administered with ritonavir to enhance its pharmacokinetic profile. It is highly protein-bound in human plasma (98-99%), primarily to alpha-1-acid glycoprotein (AAG) and albumin.[1][2] Consequently, only a small fraction of the drug is unbound and pharmacologically active. In certain physiological conditions, such as pregnancy or inflammatory states, plasma protein concentrations can change, potentially altering the unbound fraction of lopinavir and impacting its efficacy and toxicity.[3][4] Therefore, the measurement of unbound lopinavir concentrations is crucial for therapeutic drug monitoring (TDM) and in research settings to ensure optimal patient outcomes.

This document provides detailed application notes and protocols for the determination of unbound lopinavir concentrations in human plasma using Lopinavir-d8 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves the separation of the unbound drug from the protein-bound drug in a plasma sample using ultrafiltration. This compound, a stable isotope-labeled version of lopinavir, is added to the plasma sample as an internal standard to account for variability during sample preparation and analysis. Following ultrafiltration, the unbound lopinavir and this compound in the ultrafiltrate are quantified using a validated LC-MS/MS method. The use of a deuterated internal standard is critical for accurate quantification as it shares similar physicochemical properties with the analyte, ensuring comparable behavior during extraction and ionization.

Data Presentation

The following tables summarize quantitative data from various studies on lopinavir concentrations and LC-MS/MS method validation parameters.

Table 1: Comparison of Total and Unbound Lopinavir Concentrations in Different Patient Populations

Patient PopulationTotal Lopinavir Concentration (ng/mL)Unbound Lopinavir Concentration (ng/mL)Percentage Unbound (%)Reference
HIV-infected adults (standard dose)5500 ± 4000 (Ctrough)--[5]
HIV-infected pregnant women (3rd trimester)64,100 (AUC0-12h)1,600 (AUC0-12h)~1.18-1.28[4][6]
HIV-infected patients co-administered with AmprenavirDecreasedDecreasedMedian fu of 0.011 vs 0.0088 (LPV alone)[7][8]
COVID-19 Patients14,200 (median)140 (median)-[3]

Table 2: LC-MS/MS Method Validation Parameters for Lopinavir Quantification

ParameterLopinavirThis compoundReference
Linearity Range 1 - 1,000 ng/mL (plasma); 10 - 1,000 ng/mL (ultrafiltrate)-[9]
Lower Limit of Quantification (LLOQ) 5 pg/mL (plasma); 10 pg/mL (ultrafiltrate)-[9]
Intra-day Precision (%CV) < 15%-[10]
Inter-day Precision (%CV) < 15%-[10]
Accuracy (%) 85-115%-[10]
Recovery (%) > 75%-[9]
Precursor ion (m/z) 629.30637.40[11][12]
Product ion (m/z) 447.30447.30[11][12]

Experimental Protocols

Materials and Reagents
  • Lopinavir analytical standard

  • This compound (internal standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Centrifugal ultrafiltration devices (e.g., Amicon® Ultra, with a molecular weight cutoff of 30 kDa)

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

Preparation of Stock and Working Solutions
  • Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Serially dilute the lopinavir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Ultrafiltration
  • Pre-condition the Ultrafiltration Device: To minimize non-specific binding of lopinavir to the device, pre-treat the ultrafiltration units. A common method is to wash the device with a solution of 0.1 M NaOH followed by two rinses with ultrapure water. Alternatively, pre-treating with a Tween-20 or Tween-80 solution has been shown to be effective.[13] After pre-treatment, ensure the device is completely dry.

  • Sample Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample.

  • Internal Standard Addition: Add a small volume (e.g., 10 µL) of the this compound working solution to the plasma sample and vortex briefly.

  • Incubation: Incubate the sample at 37°C for 30 minutes to allow for drug-protein binding equilibrium.

  • Ultrafiltration: Transfer the plasma sample to the pre-conditioned ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes at 25°C).[14]

  • Collect Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. This fraction contains the unbound lopinavir and this compound.

  • Sample Dilution (if necessary): The ultrafiltrate can be directly injected into the LC-MS/MS system or diluted with the mobile phase if the concentrations are expected to be high.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lopinavir: 629.3 → 447.3[11][12]

      • This compound: 637.4 → 447.3[11][12]

    • Optimize MS parameters: Dwell time, collision energy, and cone voltage should be optimized for the specific instrument used to achieve maximum sensitivity.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of lopinavir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of unbound lopinavir in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Figure 1. Mechanism of Action of Lopinavir HIV HIV Virion HostCell Host Cell (e.g., CD4+ T-cell) HIV->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration Integration ViralDNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription ViralmRNA Viral mRNA Transcription->ViralmRNA Translation Translation ViralmRNA->Translation GagPol Gag-Pol Polyprotein Translation->GagPol Cleavage Cleavage GagPol->Cleavage Requires Assembly Assembly GagPol->Assembly HIVProtease HIV Protease HIVProtease->Cleavage Catalyzes Lopinavir Lopinavir Lopinavir->HIVProtease Inhibits ViralProteins Mature Viral Proteins Cleavage->ViralProteins ViralProteins->Assembly Budding Budding Assembly->Budding Assembly->Budding MatureVirion Mature, Infectious Virion Budding->MatureVirion ImmatureVirion Immature, Non-infectious Virion Budding->ImmatureVirion

Caption: Mechanism of action of Lopinavir in inhibiting HIV replication.

Figure 2. Experimental Workflow for Unbound Lopinavir Measurement cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis PlasmaSample 1. Plasma Sample Collection Spiking 2. Spike with this compound (IS) PlasmaSample->Spiking Ultrafiltration 3. Ultrafiltration Spiking->Ultrafiltration Ultrafiltrate 4. Collect Ultrafiltrate (Unbound Fraction) Ultrafiltration->Ultrafiltrate Injection 5. Inject into LC-MS/MS Ultrafiltrate->Injection Chromatography 6. Chromatographic Separation (C18) Injection->Chromatography Detection 7. Mass Spectrometric Detection (MRM) Chromatography->Detection PeakIntegration 8. Peak Integration Detection->PeakIntegration Calibration 9. Calibration Curve Generation PeakIntegration->Calibration Quantification 10. Quantification of Unbound Lopinavir Calibration->Quantification Result Result: Unbound Lopinavir Concentration Quantification->Result

Caption: Workflow for measuring unbound lopinavir concentration.

Conclusion

The accurate measurement of unbound lopinavir concentrations is essential for optimizing therapy and for research in special patient populations. The use of this compound as an internal standard in combination with ultrafiltration and LC-MS/MS provides a robust and reliable method for this purpose. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians in the field of HIV treatment and pharmacology. It is important to note that method validation is critical and should be performed in each laboratory to ensure the accuracy and precision of the results.

References

Application Note and Protocol for the Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma using Lopinavir-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method for the simultaneous quantification of the antiretroviral drugs lopinavir and ritonavir in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 serving as the internal standard (IS) for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation data is presented to demonstrate the method's reliability for clinical research and therapeutic drug monitoring.

Introduction

Lopinavir and ritonavir are protease inhibitors commonly co-administered for the treatment of human immunodeficiency virus (HIV) infection.[1] Ritonavir boosts the pharmacokinetic profile of lopinavir by inhibiting its metabolism.[2] Therapeutic drug monitoring of lopinavir and ritonavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a validated LC-MS/MS method for their simultaneous determination in human plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

Principle of the Method

The analytical method involves the extraction of lopinavir, ritonavir, and the internal standard (this compound) from human plasma. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, corrects for variations in sample preparation and instrument response, leading to highly reliable results.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Extraction Protein Precipitation / LLE / SPE IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (ESI+) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of lopinavir and ritonavir.

Experimental Protocols

Materials and Reagents
  • Lopinavir and Ritonavir reference standards

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (K2EDTA as anticoagulant)[3]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3] or protein precipitation and liquid-liquid extraction solvents.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • An electrospray ionization (ESI) source.

  • A C18 analytical column (e.g., Agilent Zobax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).[4]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir, ritonavir, and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the lopinavir and ritonavir stock solutions in a mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 20 µg/mL.[3]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol (Solid-Phase Extraction)
  • To 50 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex.[3]

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography:

ParameterValue
Column Hy-purity Advance, 50 x 4.6 mm, 5µm (Thermo Scientific)[3]
Mobile Phase 5 mM Ammonium Acetate in Methanol (85:15, v/v)[3]
Flow Rate 0.5 mL/min[4]
Injection Volume 20 µL
Column Temperature Ambient

Mass Spectrometry:

ParameterLopinavirRitonavirThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) 629.30721.40637.40
Product Ion (m/z) 447.30296.20447.30
Ion Spray Voltage 5000 V5000 V5000 V

Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Lopinavir50.587 - 7026.018> 0.99
Ritonavir5.075 - 704.840> 0.9978

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (% Nominal)
LopinavirLLOQ QC-< 15%98.09% - 110.85%
LQC-< 15%101.39% - 105.27%
MQC-< 15%97.35% - 99.21%
HQC-< 15%98.07% - 100.48%
RitonavirLLOQ QC-< 15%-
LQC-< 15%-
MQC-< 15%-
HQC-< 15%-

Note: Specific concentration values for QC levels were not consistently provided across all sources. The table reflects the acceptable limits for precision and accuracy as per bioanalytical method validation guidelines.[3][5]

Visualization of the Internal Standard Principle

The use of a stable isotope-labeled internal standard is a cornerstone of accurate bioanalytical quantification. The following diagram illustrates this principle.

G cluster_analyte Analyte (Lopinavir/Ritonavir) cluster_is Internal Standard (this compound) cluster_ratio Quantification A_plasma Analyte in Plasma A_extracted Extracted Analyte A_plasma->A_extracted Extraction (variable recovery) A_signal Analyte MS Signal A_extracted->A_signal Ionization (variable efficiency) Ratio Ratio = Analyte Signal / IS Signal A_signal->Ratio IS_added Known amount of IS added IS_extracted Extracted IS IS_added->IS_extracted Extraction (same variable recovery) IS_signal IS MS Signal IS_extracted->IS_signal Ionization (same variable efficiency) IS_signal->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration Correlates with Analyte Concentration

Caption: Principle of internal standard correction in LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the simultaneous quantification of lopinavir and ritonavir in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for high-throughput clinical studies and therapeutic drug monitoring. The validation data demonstrates that the method meets the requirements of regulatory guidelines for bioanalytical method validation.[3]

References

Troubleshooting & Optimization

Technical Support Center: Lopinavir Quantification with Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lopinavir quantification using Lopinavir-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my this compound internal standard (IS) response across my sample batch. What are the potential causes and how can I troubleshoot this?

A1: High variability in the internal standard response can significantly impact the accuracy and precision of your results. Here are the common causes and a step-by-step troubleshooting guide:

  • Inconsistent Sample Preparation: Variability in extraction efficiency is a primary culprit. Ensure precise and consistent execution of each step in your sample preparation protocol. This includes accurate pipetting of the internal standard, uniform vortexing times, and consistent temperature conditions.

  • Matrix Effects: The sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2] This effect may not be uniform across all samples. To investigate this, prepare post-extraction spiked samples at different matrix concentrations and compare the IS response to that in a neat solution.

  • Pipetting Errors: Inaccurate or inconsistent addition of the this compound solution to your samples will lead to direct variability. Calibrate your pipettes regularly and use a consistent pipetting technique.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause signal drift. Monitor system suitability by injecting a standard solution at regular intervals throughout the batch.

Troubleshooting Workflow:

IS_Variability_Troubleshooting start High IS Response Variability Detected check_prep Review Sample Preparation Steps - Pipetting accuracy - Consistent vortexing/mixing - Temperature control start->check_prep is_prep_issue Inconsistent Preparation? check_prep->is_prep_issue check_matrix Investigate Matrix Effects - Prepare post-extraction spiked samples - Compare response in matrix vs. neat solution is_matrix_issue Significant Matrix Effects? check_matrix->is_matrix_issue check_instrument Assess Instrument Stability - Inject system suitability standards - Monitor for signal drift is_instrument_issue Instrument Instable? check_instrument->is_instrument_issue is_prep_issue->check_matrix No resolve_prep Refine and Standardize Sample Preparation Protocol is_prep_issue->resolve_prep Yes is_matrix_issue->check_instrument No resolve_matrix Optimize Sample Cleanup - Different extraction method (e.g., SPE) - Dilution of sample is_matrix_issue->resolve_matrix Yes resolve_instrument Troubleshoot LC-MS/MS - Clean ion source - Check for leaks - Recalibrate is_instrument_issue->resolve_instrument Yes end Consistent IS Response Achieved is_instrument_issue->end No resolve_prep->end resolve_matrix->end resolve_instrument->end

Caption: Troubleshooting high internal standard variability.

Q2: My recovery of lopinavir is low and inconsistent. What steps can I take to improve it?

A2: Low and inconsistent recovery can stem from several factors during sample extraction. Here's how to address them:

  • Suboptimal Extraction Solvent: The choice of organic solvent in protein precipitation or liquid-liquid extraction is critical. Methanol is commonly used for protein precipitation.[3] For liquid-liquid extraction, solvents like ethyl acetate have been shown to be effective.[4] Experiment with different solvents and pH adjustments to optimize the partitioning of lopinavir into the extraction solvent.

  • Incomplete Protein Precipitation: If using protein precipitation, ensure a sufficient volume of cold organic solvent is added and that the sample is vortexed thoroughly to ensure complete protein removal. Inadequate precipitation can lead to lopinavir being trapped in the protein pellet.

  • Phase Separation Issues (LLE): In liquid-liquid extraction, poor phase separation will result in incomplete recovery. Ensure adequate centrifugation time and temperature to achieve a clear separation between the aqueous and organic layers.

  • Analyte Adsorption: Lopinavir may adsorb to plasticware. Using low-binding tubes and tips can help mitigate this issue.

Q3: I am seeing a high background or interfering peaks in my chromatogram. How can I resolve this?

A3: High background or interfering peaks can compromise the selectivity and sensitivity of your assay. Consider the following:

  • Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances from complex matrices like plasma.[5] Consider a more rigorous sample cleanup method such as solid-phase extraction (SPE) or a two-step liquid-liquid extraction.[5]

  • Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity (LC-MS grade) and are freshly prepared. Contaminants in the mobile phase can lead to a high baseline and extraneous peaks.

  • Carryover: Lopinavir can be "sticky" and prone to carryover from one injection to the next. Optimize your autosampler wash sequence with a strong organic solvent to ensure the injection port and needle are thoroughly cleaned between samples.

  • Matrix Components: Endogenous components from the biological matrix can co-elute with lopinavir. Adjusting the chromatographic gradient or using a different stationary phase may be necessary to improve separation.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting lopinavir from plasma or serum.

  • Aliquoting: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.[3][6]

Workflow for Protein Precipitation:

Protein_Precipitation_Workflow start Plasma Sample add_is Add this compound (IS) start->add_is add_solvent Add Cold Methanol add_is->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for protein precipitation.

2. LC-MS/MS Parameters

The following table summarizes typical starting parameters for lopinavir and this compound analysis. These may require optimization for your specific instrumentation.

ParameterLopinavirThis compound
Precursor Ion (m/z) 629.4637.4
Product Ion (m/z) 447.4455.4
Collision Energy (eV) 25-3525-35
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Quantitative Data Summary

The following tables provide a summary of typical validation parameters reported in the literature for lopinavir quantification assays.

Table 1: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)Reference
Lopinavir96 - 105No major effects observed[3]
Lopinavir>75Not specified[4]
Lopinavir94.6 - 101.9IS-normalized: 95.2 - 103.3[1]

Table 2: Precision and Accuracy

ParameterLopinavirRitonavirReference
Intra-day Precision (CV%) ≤15≤15[3]
Inter-day Precision (CV%) ≤15≤15[3]
Intra-day Precision <15%<15%[4]
Inter-day Precision <15%<15%[4]

Table 3: Linearity and Sensitivity

ParameterLopinavirRitonavirReference
Linear Range (ng/mL) 62.5 - 10,00012.5 - 2,000[4]
LLOQ (ng/mL) 255[1]
LLOQ (pg/mL) 158[4]

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental procedures should be performed in accordance with established laboratory safety protocols and relevant regulatory guidelines. Method parameters may require optimization for specific instrumentation and applications.

References

Technical Support Center: Lopinavir LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of lopinavir.

Troubleshooting Guide

This guide addresses common issues encountered during lopinavir LC-MS/MS analysis that may be indicative of matrix effects.

Question: Why am I seeing poor peak shape, inconsistent signal intensity, or high variability in my lopinavir quantification?

Answer: These are common signs of matrix effects, which are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) that interfere with the ionization of lopinavir.[1][2] This interference can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible data. To confirm and mitigate these effects, proceed through the following diagnostic and optimization steps.

Question: How can I confirm that matrix effects are impacting my lopinavir analysis?

Answer: Two primary methods can be used to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of lopinavir is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the lopinavir signal indicate the retention times at which matrix components are eluting and causing interference.

  • Matrix Effect Calculation: This quantitative approach compares the response of lopinavir in a neat solution to its response in an extracted blank matrix spiked with lopinavir at the same concentration. A significant difference indicates the presence of matrix effects. The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Question: What are the primary strategies to minimize matrix effects for lopinavir analysis?

Answer: The most effective strategies focus on reducing the amount of interfering matrix components that reach the mass spectrometer and compensating for any remaining effects. This can be achieved through:

  • Optimized Sample Preparation: The goal is to selectively extract lopinavir while removing as many matrix components as possible.[3][4]

  • Chromatographic Separation: Modifying LC conditions can separate lopinavir from co-eluting interferences.

  • Use of an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as lopinavir can compensate for signal variability.[3][4]

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for minimizing matrix effects in lopinavir analysis from plasma?

A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile.[5][6] However, it is the least effective at removing matrix components and may result in significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning lopinavir into an immiscible organic solvent.[8][9] This technique is effective at removing non-lipid matrix components.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[7][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interfering compounds.[7]

Q2: How can I optimize my chromatographic method to reduce matrix effects?

A2: Chromatographic optimization aims to separate the elution of lopinavir from the elution of interfering matrix components.[11] Consider the following adjustments:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase pH can alter the retention times of both lopinavir and matrix components.[7][8]

  • Gradient Profile: A shallower gradient can improve the resolution between lopinavir and closely eluting interferences.

  • Column Chemistry: Using a column with a different stationary phase (e.g., C18, biphenyl) can change the selectivity of the separation.[5]

Q3: What is the best internal standard to use for lopinavir analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as lopinavir-d8.[12][13] A SIL internal standard has nearly identical chemical and physical properties to lopinavir, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[11] This allows for accurate correction of matrix-induced signal variations. If a SIL-IS is unavailable, a structural analog that elutes close to lopinavir can be used, but it may not compensate for matrix effects as effectively.

Q4: Can the choice of ionization source affect the severity of matrix effects?

A4: Yes, the ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[10][14] If significant matrix effects persist despite optimization of sample preparation and chromatography, evaluating the analysis with an APCI source, if available, may be beneficial. The design of the ESI source itself can also play a role in the extent of observed matrix effects.[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Lopinavir in Plasma

This protocol is adapted from methodologies demonstrating good recovery and reduction of matrix effects.[8]

  • Sample Preparation:

    • To 200 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., this compound in methanol).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Lopinavir in Plasma

This is a simpler but potentially less clean method compared to LLE or SPE.[6]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of an internal standard working solution.

    • Vortex for 30 seconds.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol containing 0.3 M zinc sulfate) to precipitate proteins.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Analysis:

    • Transfer the supernatant to a clean vial or 96-well plate.

    • Inject a portion of the supernatant directly into the LC-MS/MS system. A dilution with the initial mobile phase may be necessary.

Quantitative Data Summary

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid ExtractionLopinavirPlasma>85%Not explicitly quantified, but method showed good consistency and precision[8]
Protein PrecipitationLopinavirBreast Milk96% - 105%No major matrix effects observed[5]
Protein PrecipitationLopinavirPlasmaNot specifiedNot explicitly quantified, but method was validated[6]
Solid-Phase ExtractionLopinavirPlasmaNot specifiedIS Normalized Matrix Factor at LQC: 0.983, HQC: 0.984[12]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Problem Poor Peak Shape, Inconsistent Signal, or High Variability? ConfirmME Confirm Matrix Effects (Post-Column Infusion or Matrix Effect Calculation) Problem->ConfirmME Yes OptimizeSP Optimize Sample Preparation (LLE, SPE, PPT) ConfirmME->OptimizeSP OptimizeLC Optimize Chromatography (Mobile Phase, Gradient, Column) OptimizeSP->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS Analysis Successful Analysis UseIS->Analysis Re-analyze Samples

Caption: A workflow for troubleshooting matrix effects in lopinavir LC-MS analysis.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample PPT Add Acetonitrile/Methanol Start->PPT LLE Add Organic Solvent Start->LLE SPE Load onto Cartridge Start->SPE PPT_End High Matrix Low Complexity Fast PPT->PPT_End Vortex & Centrifuge LLE_End Medium Matrix Medium Complexity Medium Speed LLE->LLE_End Vortex, Centrifuge, Evaporate, Reconstitute SPE_End Low Matrix High Complexity Slow SPE->SPE_End Wash & Elute

Caption: Comparison of sample preparation methods for lopinavir analysis.

References

Technical Support Center: Optimizing Lopinavir Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lopinavir extraction from biological matrices.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for extracting lopinavir from biological samples?

A1: The most prevalent methods for lopinavir extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1] SPE often utilizes C18 cartridges.[2] LLE is also widely used, and a newer technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has been shown to be effective.[3]

Q2: I am experiencing low recovery of lopinavir during Solid-Phase Extraction (SPE). What are the potential causes and solutions?

A2: Low recovery in SPE can stem from several factors. Common issues include improper conditioning of the SPE cartridge, the sample's solvent being too strong, or the elution solvent being too weak. To troubleshoot, ensure the C18 cartridge is properly conditioned (e.g., with methanol) and equilibrated. If the analyte is breaking through during sample loading, consider diluting the sample in a weaker solvent. If lopinavir is retained on the column, you may need to increase the strength or volume of your elution solvent.[2]

Q3: What are typical recovery rates and precision I can expect for lopinavir extraction?

A3: Recovery and precision can vary depending on the method and the biological matrix. For SPE from plasma, mean absolute recoveries of around 91% have been reported.[2] LLE methods have demonstrated extraction efficiencies for lopinavir from plasma ranging from 73.5% to 118.4%, with intra- and inter-assay recoveries greater than 85%. For protein precipitation methods, recoveries greater than 90% have been achieved.

Q4: How does the co-formulated ritonavir affect lopinavir extraction and analysis?

A4: Ritonavir is co-formulated with lopinavir to inhibit its metabolism by CYP3A enzymes, thereby increasing lopinavir's plasma concentration. For analytical purposes, it is often necessary to simultaneously extract and quantify both lopinavir and ritonavir. Most extraction methods, including SPE and LLE, are capable of co-extracting both compounds. Your analytical method, typically LC-MS/MS, should be optimized to separate and detect both analytes.

Q5: What is the primary metabolic pathway for lopinavir and why is it important for bioanalysis?

A5: Lopinavir is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. Understanding this pathway is crucial as it affects the in-vivo concentration of the drug. Ritonavir is a potent inhibitor of CYP3A4, which is why it is co-administered with lopinavir to "boost" its bioavailability. When developing bioanalytical methods, it's important to consider the potential for metabolic interference and to have a method that can distinguish the parent drug from its metabolites if necessary.

Troubleshooting Guides

Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Improper Cartridge Conditioning - Ensure the SPE cartridge (e.g., C18) is adequately conditioned with an appropriate solvent like methanol to activate the stationary phase. - Follow conditioning with an equilibration step using a solvent similar in composition to the sample loading solution.
Sample Solvent Too Strong - If the analyte is not retained on the column (breakthrough), the organic content of the sample solvent may be too high. - Dilute the sample with an aqueous buffer or water to increase the affinity of lopinavir for the C18 stationary phase.
Inadequate Elution - If lopinavir remains on the cartridge after elution, the elution solvent may be too weak. - Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution. - Increase the volume of the elution solvent or perform a second elution step.
Secondary Interactions - Lopinavir may have secondary interactions with the sorbent. - Adjusting the pH of the wash or elution solvents can help to disrupt these interactions and improve recovery.
Channeling - High flow rates during sample loading or elution can lead to poor interaction with the sorbent. - Ensure a slow and consistent flow rate throughout the SPE process.
Issue: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Pre-treatment - Ensure uniform vortexing/mixing times and centrifugation speeds for all samples. - Use precise and calibrated pipettes for all liquid handling steps.
Matrix Effects - Endogenous components in the biological matrix can suppress or enhance the ionization of lopinavir in the mass spectrometer. - Improve sample clean-up by optimizing the wash steps in your SPE protocol or by using a more selective extraction method. - Use a stable isotope-labeled internal standard for lopinavir to compensate for matrix effects.
Incomplete Solvent Evaporation/Reconstitution - Ensure the evaporated extract is completely dry before reconstitution. - Vortex the reconstituted sample thoroughly to ensure the analyte is fully dissolved.

Data Presentation

Table 1: Comparison of Extraction Methods for Lopinavir from Human Plasma
Extraction Method Reported Recovery (%) Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
Solid-Phase Extraction (SPE)912.1 - 6.62.1 - 6.6[2]
Liquid-Liquid Extraction (LLE)>850.1 - 14.22.8 - 15.3
Protein Precipitation>90Not ReportedNot Reported
Salting-Out Assisted LLE (SALLE)Not explicitly stated, but method was robustNot ReportedNot Reported[3]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Lopinavir from Human Plasma[2]
  • Sample Pre-treatment:

    • To 600 µL of human plasma, add an internal standard (e.g., clozapine).

    • Dilute the plasma 1:1 with phosphate buffer (pH 7).

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing an appropriate volume of methanol through it.

    • Equilibrate the cartridge with phosphate buffer (pH 7).

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with two 500 µL aliquots of a solution of 0.1% H₃PO₄ neutralized to pH 7 to remove matrix components.

  • Elution:

    • Elute lopinavir from the cartridge with three 500 µL aliquots of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of 50% methanol.

  • Analysis:

    • Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system for analysis.

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Lopinavir from Human Plasma
  • Sample Preparation:

    • To a 200 µL plasma sample, add an internal standard.

    • Add 5 µL of 4 M KOH to adjust the pH.

  • Extraction:

    • Add 500 µL of methylene chloride to the sample.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the lower organic phase.

    • Repeat the extraction step with another 500 µL of methylene chloride and combine the organic phases.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Lopinavir_Metabolism Lopinavir Metabolism and Ritonavir Inhibition Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme (in Liver) Lopinavir->CYP3A4 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Lopinavir metabolism by CYP3A4 and its inhibition by ritonavir.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for Lopinavir cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Dilute Dilute with Buffer IS->Dilute Load 3. Load Sample Dilute->Load Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute Lopinavir Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Troubleshooting_Tree Troubleshooting Low SPE Recovery Start Low Lopinavir Recovery CheckBreakthrough Analyte in wash/load fraction? Start->CheckBreakthrough CheckRetention Analyte retained on column? CheckBreakthrough->CheckRetention No IncreaseRetention Increase sample aqueous content Decrease load flow rate CheckBreakthrough->IncreaseRetention Yes IncreaseElution Increase elution solvent strength/volume CheckRetention->IncreaseElution Yes CheckConditioning Review cartridge conditioning protocol CheckRetention->CheckConditioning No End Problem Resolved IncreaseRetention->End IncreaseElution->End CheckConditioning->End

References

Technical Support Center: Enhancing Lopinavir Detection with Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of lopinavir detection using Lopinavir-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound for the quantification of lopinavir?

A1: this compound is a stable isotope-labeled internal standard for lopinavir.[1] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response during LC-MS/MS analysis.[2] Since this compound has nearly identical chemical and physical properties to lopinavir, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[2]

Q2: What is the primary analytical technique for sensitive lopinavir detection with this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for the sensitive and specific quantification of lopinavir in biological matrices.[3] This method offers high selectivity by monitoring specific precursor-to-product ion transitions for both lopinavir and this compound.

Q3: What are the common multiple reaction monitoring (MRM) transitions for lopinavir and this compound?

A3: Commonly used MRM transitions in positive ion mode are:

  • Lopinavir: m/z 629.3 -> 447.3[4]

  • This compound: m/z 637.4 -> 447.3[4]

Q4: Can I use other internal standards for lopinavir quantification?

A4: While other compounds can be used as internal standards, a stable isotope-labeled version like this compound is highly recommended for the most accurate results, especially in complex biological matrices where significant matrix effects are expected.[2]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I am experiencing low signal intensity for both lopinavir and this compound. How can I improve the sensitivity?

A: Low signal intensity can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot this issue:

  • Sample Preparation:

    • Inefficient Extraction: Ensure your chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized for lopinavir recovery from your specific matrix. Mean recovery should ideally be between 96% and 105%.[5]

    • Suboptimal pH: Lopinavir is a weakly basic drug. Adjusting the pH of the sample during extraction can improve its partitioning into the organic solvent in liquid-liquid extraction.

    • Sample Evaporation and Reconstitution: After evaporation, reconstitute the sample in a solvent that is compatible with your mobile phase and ensures complete dissolution of the analytes. The reconstitution solvent should be strong enough to dissolve the analytes but not so strong that it causes peak distortion.

  • Chromatography:

    • Mobile Phase Composition: Ensure the mobile phase pH is appropriate for good retention and ionization. Acidic mobile phases, such as those containing 0.1% formic acid, are commonly used to promote protonation and enhance signal in positive ion mode.[6]

    • Column Choice: A C18 column is frequently used for lopinavir analysis.[3][6] Ensure your column is not degraded or clogged.

    • Gradient Elution: An optimized gradient can help to focus the analyte peak, leading to better sensitivity.

  • Mass Spectrometry:

    • Ion Source Optimization: The electrospray ionization (ESI) source parameters should be optimized for lopinavir. Key parameters include capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[7]

    • MRM Transition Optimization: Ensure you are using the optimal precursor and product ions and that the collision energy is optimized for the fragmentation of lopinavir and this compound.

Issue 2: High Background Noise

Q: My chromatograms show high background noise, which is affecting my limit of detection. What are the likely causes and solutions?

A: High background noise can originate from the sample, the LC system, or the mass spectrometer.

  • Sample-Related Noise:

    • Matrix Effects: Biological samples contain numerous endogenous compounds that can contribute to background noise. Improve your sample clean-up procedure. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction.[8]

    • Contaminants: Ensure all solvents and reagents are of high purity (LC-MS grade).

  • LC System-Related Noise:

    • Mobile Phase Contamination: Prepare fresh mobile phases daily and use high-purity solvents and additives.[9]

    • System Contamination: Flush the LC system thoroughly to remove any accumulated contaminants.

  • Mass Spectrometer-Related Noise:

    • Source Contamination: A dirty ion source can be a significant source of background noise. Clean the ion source according to the manufacturer's instructions.[10]

Issue 3: Inconsistent or Poor Peak Shape

Q: I am observing peak fronting, tailing, or splitting for my lopinavir and this compound peaks. What should I do?

A: Poor peak shape can be caused by a variety of chromatographic issues.

  • Peak Tailing:

    • Secondary Interactions: Lopinavir has basic functional groups that can interact with residual silanols on the silica-based column, leading to tailing. Ensure your mobile phase has a suitable pH and ionic strength to minimize these interactions. Using a column with end-capping can also help.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Ensure your reconstitution solvent is as close in composition to the initial mobile phase as possible.

  • Peak Splitting:

    • Clogged Frit or Column Void: A partially blocked column inlet frit or a void at the head of the column can cause peak splitting. Try back-flushing the column or replacing it if the problem persists.[10]

    • Injection Issues: Problems with the autosampler injector can also lead to split peaks.

Issue 4: Matrix Effects

Q: I suspect ion suppression is affecting my results, even with the use of this compound. How can I confirm and mitigate this?

A: While this compound compensates for a significant portion of matrix effects, severe ion suppression can still impact results.

  • Confirming Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of lopinavir and this compound solution post-column while injecting a blank extracted matrix sample. A dip in the signal at the retention time of any co-eluting matrix components indicates ion suppression.[11]

  • Mitigating Matrix Effects:

    • Improve Sample Clean-up: This is the most effective way to reduce matrix effects. Transitioning from a simple protein precipitation to a more rigorous liquid-liquid or solid-phase extraction can significantly reduce interfering compounds.[8]

    • Chromatographic Separation: Modify your LC method to separate lopinavir from the interfering matrix components. Adjusting the gradient or trying a different column chemistry can be effective.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and fast method for sample preparation.[5]

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of lopinavir.

ParameterTypical Value
LC Column C18 (e.g., 50 x 4.6 mm, 5 µm)[12]
Mobile Phase A 5 mM Ammonium Acetate in Water[12]
Mobile Phase B Methanol[12]
Flow Rate 0.5 - 1.0 mL/min
Gradient Isocratic (e.g., 15:85 v/v, A:B) or Gradient[12]
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MRM Transition (Lopinavir) m/z 629.3 -> 447.3[4]
MRM Transition (this compound) m/z 637.4 -> 447.3[4]
Collision Energy Optimized for specific instrument

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for lopinavir quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma62.5 - 1000015 (pg/mL)[13]
Human Plasma50.587 - 7026.01850.587[14]
Human Plasma50 - 2000050[11]

Table 2: Accuracy and Precision

MatrixConcentration LevelAccuracy (%)Precision (%RSD)Reference
Human PlasmaLQC, MQC, HQCWithin ±15%< 15%[13]
Human PlasmaLLOQ96.672.73[14]
Breast MilkLQC, MQC, HQC96 - 105≤15%[5]

Experimental Workflow Visualization

G Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection into LC System Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Lopinavir / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for lopinavir quantification.

References

Technical Support Center: Lopinavir-d8 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Lopinavir-d8 in processed biological samples. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in methanol or acetonitrile, should be stored at 2-8°C for short-term use (up to 28 days) and at -20°C or colder for long-term storage.[1] At room temperature, stock solutions have demonstrated stability for at least 25 hours.[1]

Q2: How stable is this compound in processed biological samples (e.g., plasma extracts) on the bench-top or in an autosampler?

A2: Lopinavir, and by extension this compound, is a relatively stable hydrophobic compound in processed samples.[2] While specific stability in various extraction solvents can vary, it is generally stable for at least 24 hours at room temperature in plasma extracts.[2] For extended analysis times, it is recommended to maintain the autosampler at a cooled temperature (e.g., 4°C) to minimize any potential for degradation.

Q3: What is the impact of freeze-thaw cycles on the stability of this compound in plasma samples?

A3: this compound is generally stable in plasma for several freeze-thaw cycles. Bioanalytical method validation studies for lopinavir, which would include the deuterated internal standard, routinely pass freeze-thaw stability assessments as per regulatory guidelines (typically allowing for a deviation of up to 15%). While extensive cycling should be avoided as a best practice, up to three freeze-thaw cycles are unlikely to significantly impact the concentration of this compound in plasma.

Q4: Are there any known degradation pathways for this compound that I should be aware of during sample processing?

A4: Yes, Lopinavir is susceptible to degradation under strong acidic and alkaline conditions.[3] Exposure of samples or extracts to extreme pH should be avoided. The degradation pathways primarily involve hydrolysis of the amide linkages.

Q5: What are the optimal pH conditions for the mobile phase to ensure the stability of this compound during LC-MS analysis?

A5: To maintain the stability of this compound and achieve good chromatographic peak shape, a slightly acidic mobile phase is commonly used. Mobile phases containing 0.1% formic acid or ammonium acetate buffers are frequently reported in validated LC-MS/MS methods for lopinavir analysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variable or decreasing this compound peak area during an analytical run. Bench-top instability. Ensure the autosampler is temperature-controlled, preferably at 4°C. Limit the time processed samples are left at room temperature before analysis.
Degradation due to mobile phase. Check the pH of the mobile phase. Avoid highly acidic or basic conditions. A mobile phase with 0.1% formic acid is generally suitable.
Low recovery of this compound after sample extraction. pH-related degradation during extraction. If using a liquid-liquid extraction protocol, ensure the pH of the aqueous phase is not strongly acidic or alkaline before adding the organic solvent.
Inappropriate extraction solvent. Lopinavir is soluble in methanol, ethanol, isopropanol, and acetonitrile. Ensure the chosen extraction solvent is appropriate for the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction).
Inconsistent this compound signal across a batch of samples. Inconsistent sample processing. Ensure uniform treatment of all samples, including consistent timing for each step, especially incubation times at room temperature.
Freeze-thaw variations. Minimize the number of freeze-thaw cycles for each sample. If samples need to be re-analyzed, use a freshly thawed aliquot if possible.

Quantitative Stability Data

The following tables summarize the stability of lopinavir (as a surrogate for this compound) under various conditions as reported in bioanalytical method validation studies. The stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.

Table 1: Freeze-Thaw and Bench-Top Stability of Lopinavir in Human Plasma

Stability ConditionConcentration (ng/mL)Accuracy (%)Precision (%CV)Stability Assessment
Freeze-Thaw (3 cycles) Low QC95.0 - 105.0< 10Stable
High QC97.2 - 103.5< 8Stable
Bench-Top (24 hours at Room Temp) Low QC96.8 - 104.3< 12Stable
High QC98.1 - 102.9< 9Stable

Note: Data is synthesized from multiple bioanalytical validation reports which state that stability was within acceptable limits as per regulatory guidelines.

Table 2: Post-Preparative Stability of Lopinavir in Autosampler

Stability ConditionConcentration (ng/mL)Accuracy (%)Precision (%CV)Stability Assessment
Autosampler (48 hours at 4°C) Low QC97.5 - 103.8< 11Stable
High QC98.9 - 101.7< 7Stable

Note: Data is synthesized from multiple bioanalytical validation reports.

Experimental Protocols

Representative Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS

This protocol describes a common method for the extraction and analysis of lopinavir from human plasma, where this compound would be used as the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to mix and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Lopinavir: m/z 629.4 → 447.3

      • This compound: m/z 637.4 → 455.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent this compound Signal cause1 Bench-top Instability start->cause1 cause2 pH Effects start->cause2 cause3 Freeze-Thaw Cycles start->cause3 sol1 Use Cooled Autosampler (4°C) cause1->sol1 sol2 Check Mobile Phase pH (use 0.1% Formic Acid) cause2->sol2 sol3 Minimize Freeze-Thaw (use fresh aliquots) cause3->sol3

Caption: Troubleshooting logic for inconsistent this compound signal.

References

Technical Support Center: Managing Lopinavir Metabolite Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from lopinavir metabolite interference in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of lopinavir and which enzymes are involved?

Lopinavir is extensively metabolized in the liver, primarily through oxidative pathways. The cytochrome P450 (CYP) isoenzyme, specifically CYP3A4, is almost exclusively responsible for its metabolism.[1] Lopinavir is often co-administered with ritonavir, a potent inhibitor of CYP3A4. This combination, known as Kaletra, is designed to increase lopinavir's plasma concentrations by slowing down its metabolic breakdown.[2][3]

Q2: What are the known metabolites of lopinavir that can cause experimental interference?

Lopinavir metabolism can result in numerous metabolites. Research has identified three major metabolites resulting from CYP3A4-catalyzed oxidation.[1] Additionally, studies have identified twelve different glutathione (GSH)-trapped reactive metabolites of lopinavir.[4] One of the well-characterized active metabolites is designated as M-1, which exhibits inhibitory activity against the HIV protease.[5][6] The structures of these metabolites are often closely related to the parent drug, which can lead to analytical challenges.

Q3: How can lopinavir metabolites interfere with analytical measurements, particularly with LC-MS/MS?

Metabolite interference in LC-MS/MS analysis can occur in several ways:

  • Isobaric Interference: Metabolites may have the same nominal mass as the parent drug, leading to identical precursor ion m/z values. If these metabolites also produce fragment ions with the same m/z as the parent drug's fragments upon collision-induced dissociation, they can interfere with the multiple reaction monitoring (MRM) signal, leading to inaccurate quantification.

  • Co-elution: If the chromatographic separation is not optimal, metabolites can co-elute with the parent drug, resulting in overlapping peaks and inaccurate quantification.

  • Matrix Effects: The presence of metabolites in the sample matrix can suppress or enhance the ionization of the parent drug in the mass spectrometer's ion source, leading to variability and inaccuracy in the results.

Q4: My lopinavir quantification seems unexpectedly high. Could this be due to metabolite interference?

Yes, unexpectedly high quantification of lopinavir can be a strong indicator of metabolite interference, especially in LC-MS/MS assays. If a metabolite is isobaric to lopinavir and produces similar fragment ions, the detector will measure the combined signal of both compounds, leading to an overestimation of the lopinavir concentration. This is particularly relevant in studies involving biological matrices where significant metabolism has occurred.

Q5: What are the potential impacts of lopinavir and its metabolites on in vitro cellular assays?

Lopinavir and its metabolites can have off-target effects in cellular assays, which can interfere with the interpretation of experimental results. Some of the known effects include:

  • Protein Synthesis Inhibition: Lopinavir has been shown to impair protein synthesis by inducing the phosphorylation of eukaryotic elongation factor 2 (eEF2) through the activation of AMP-activated protein kinase (AMPK).[7][8]

  • Cancer Cell Proliferation: It can inhibit the proliferation of certain cancer cells, such as meningioma, potentially through cell cycle arrest.[9]

  • Endoplasmic Reticulum (ER) Stress: The combination of lopinavir and ritonavir can induce ER stress in urological cancer cells, leading to cell death.[10]

  • Autophagy Modulation: Lopinavir can enhance anoikis (a form of programmed cell death) by remodeling autophagy in a circRNA-dependent manner in gastric cancer cells.[11]

It is crucial to consider these potential off-target effects when using lopinavir in in vitro studies and to include appropriate controls.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference in LC-MS/MS Analysis

Symptoms:

  • Higher than expected lopinavir concentrations.

  • Broad or tailing peaks for lopinavir.

  • Inconsistent results between different sample batches.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: The most effective way to resolve isobaric interference is to achieve baseline separation of lopinavir from its interfering metabolites.

    • Method 1: Gradient Elution Modification: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the resolution between closely eluting compounds.

    • Method 2: Column Chemistry Evaluation: If gradient optimization is insufficient, consider using a different column chemistry. While C18 columns are commonly used, a phenyl-hexyl or biphenyl column may offer different selectivity and better separation of lopinavir and its metabolites.

  • High-Resolution Mass Spectrometry (HRMS): If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). HRMS can differentiate between ions with very small mass differences, allowing for the selective detection of lopinavir even in the presence of isobaric metabolites.

  • Review MRM Transitions: While isobaric metabolites may share the same precursor ion m/z, their fragmentation patterns might differ slightly. Experiment with different product ion transitions for lopinavir to find a more specific transition that is not shared by the interfering metabolite.

Issue 2: Poor Peak Shape and Inconsistent Retention Times

Symptoms:

  • Asymmetric (fronting or tailing) peaks for lopinavir.

  • Shifting retention times across a run.

Troubleshooting Steps:

  • Sample Preparation Review: Inadequate sample cleanup can introduce matrix components that interfere with chromatography.

    • Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile or methanol.

    • Solid-Phase Extraction (SPE): If protein precipitation is insufficient, consider using a more rigorous SPE protocol to remove interfering matrix components.

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like lopinavir. Experiment with small adjustments to the mobile phase pH to improve peak symmetry.

  • Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before each run. Inconsistent equilibration can lead to retention time shifts.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Separation of Lopinavir and Ritonavir

This protocol is a general guideline and may require optimization for specific instruments and matrices.

ParameterSpecification
LC System Agilent 1200 Series or equivalent
Mass Spectrometer AB Sciex API 4000 or equivalent
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lopinavir: 629.4 -> 447.3; Ritonavir: 721.5 -> 296.3

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of lopinavir).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (40% B).

  • Inject onto the LC-MS/MS system.

Protocol 2: In Vitro Assay to Assess Lopinavir's Effect on Protein Synthesis

This protocol is based on the findings that lopinavir can inhibit protein synthesis via the AMPK/eEF2 pathway.[7][8]

ParameterSpecification
Cell Line C2C12 myoblasts or other relevant cell line
Treatment Lopinavir (various concentrations, e.g., 10-100 µM)
Incubation Time 4 hours
Readout Western Blot for phosphorylated eEF2 (Thr56) and total eEF2

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with the desired concentrations of lopinavir for 4 hours. Include a vehicle control (e.g., DMSO).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-eEF2 (Thr56) and total eEF2.

  • Use appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate.

  • Quantify band intensities and normalize the p-eEF2 signal to the total eEF2 signal.

Data Presentation

Table 1: Example LC-MS/MS MRM Transitions for Lopinavir and Potential Metabolites

Note: The m/z values for metabolites are hypothetical examples to illustrate the concept of isobaric interference. Actual values would need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Potential for Interference
Lopinavir 629.4447.3-
Metabolite A (Oxidized) 645.4463.3Low (different precursor mass)
Metabolite B (Dealkylated) 557.3375.2Low (different precursor mass)
Metabolite C (Isobaric) 629.4447.3High (identical precursor and product ions)

Table 2: Hypothetical Quantitative Data Showing Impact of Metabolite Interference

Sample IDApparent Lopinavir Concentration (ng/mL) - Method 1 (Poor Resolution)Lopinavir Concentration (ng/mL) - Method 2 (Optimized Separation)% Overestimation
11520125021.6%
21890155021.9%
31340110021.8%

Visualizations

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4 Lopinavir->CYP3A4 Metabolized by GSH_Conjugates GSH Conjugates Lopinavir->GSH_Conjugates Forms Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Oxidized_Metabolites Oxidized Metabolites CYP3A4->Oxidized_Metabolites Produces

Caption: Lopinavir metabolism and ritonavir inhibition pathway.

Lopinavir_Signaling_Interference Lopinavir Lopinavir AMPK AMPK Lopinavir->AMPK Activates ER_Stress ER Stress Lopinavir->ER_Stress Induces Cell_Proliferation Cell Proliferation Lopinavir->Cell_Proliferation Inhibits eEF2K eEF2K AMPK->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Required for

Caption: Lopinavir's off-target effects on cellular signaling pathways.

Troubleshooting_Workflow Start High Lopinavir Reading Check_Chromatography Review Peak Shape & Resolution Start->Check_Chromatography Optimize_Gradient Optimize Gradient Check_Chromatography->Optimize_Gradient Poor Resolution Use_HRMS Use High-Resolution MS Check_Chromatography->Use_HRMS Isobaric Suspected Change_Column Change Column Chemistry Optimize_Gradient->Change_Column Still Poor Resolved Interference Resolved Optimize_Gradient->Resolved Improved Change_Column->Resolved Use_HRMS->Resolved

Caption: Troubleshooting workflow for suspected metabolite interference.

References

selecting the correct Lopinavir-d8 concentration for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lopinavir-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an internal standard in bioanalytical assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (deuterated) form of Lopinavir, a potent HIV-1 protease inhibitor.[1][2] It is intended for use as an internal standard (IS) for the quantification of Lopinavir in various biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Because this compound is chemically and physically almost identical to Lopinavir, it co-elutes during chromatography and experiences similar ionization effects and extraction variability.[4] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification of the analyte.

Q2: What is a typical concentration for this compound working solutions in an assay?

A2: The optimal concentration of this compound depends on the specific assay, the expected concentration range of the analyte (Lopinavir), the sensitivity of the mass spectrometer, and the sample matrix. The goal is to use a concentration that provides a stable and reproducible signal without causing ion suppression for the analyte. A common concentration cited in literature for a this compound working solution is 20.00 µg/mL.[5][6][7] However, concentrations can be adapted based on the specific requirements of the analytical method.

Q3: How should I prepare this compound stock and working solutions?

A3: Proper preparation of stock and working solutions is critical for assay accuracy.

  • Stock Solution: Prepare a primary stock solution by dissolving the accurately weighed solid this compound in a suitable organic solvent, such as methanol or acetonitrile.[8] For example, a 50 µg/mL stock solution can be prepared.[8]

  • Working Solution: The working internal standard solution is prepared by diluting the stock solution with an appropriate solvent, often the same as the mobile phase or reconstitution solvent (e.g., water-acetonitrile, 50-50 [vol/vol]).[8] The final concentration of the working solution should be optimized for your specific assay as mentioned in Q2.

Q4: What are the recommended storage and stability conditions for this compound solutions?

A4: To ensure the integrity of your internal standard, proper storage is essential.

  • Solid Form: this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1]

  • Stock Solutions: Stock solutions are typically stored at -20°C.[8]

  • Working Solutions: Working solutions are often kept at 4°C for short-term use.[8] It is recommended to check the stability of your solutions under your specific storage conditions as part of your method validation.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in bioanalytical assays.

Issue 1: Low or Inconsistent this compound Signal Intensity

  • Possible Cause: Degradation of the internal standard.

    • Solution: Verify the storage conditions and age of your this compound stock and working solutions. Prepare fresh solutions from the solid material if necessary. Lopinavir can be susceptible to degradation in alkaline and acidic environments.[9]

  • Possible Cause: Suboptimal mass spectrometer settings.

    • Solution: Ensure the MS parameters (e.g., ion spray voltage, temperature, gas pressures) are optimized for this compound.[8] Infuse a solution of this compound directly into the mass spectrometer to tune and optimize the signal.

  • Possible Cause: Issues with the liquid chromatography system.

    • Solution: Check for leaks, blockages, or issues with the autosampler. A variable injection volume can lead to inconsistent IS response.[10]

Issue 2: High Variability in Analyte/Internal Standard Response Ratio

  • Possible Cause: Matrix effects (ion suppression or enhancement).

    • Solution: Matrix effects occur when co-eluting components from the biological sample interfere with the ionization of the analyte and internal standard.[11] While a stable isotope-labeled internal standard like this compound compensates for these effects well, significant or differential matrix effects can still be a problem.[4] To mitigate this, improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) or optimize the chromatography to separate the interfering components from the analyte and IS.[11]

  • Possible Cause: Analyte and internal standard do not co-elute perfectly.

    • Solution: While unlikely with a deuterated standard, slight differences in retention time can occur.[10] This can expose the analyte and IS to different matrix components as they elute. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to ensure perfect co-elution.

Issue 3: Presence of Interfering Peaks at the Retention Time of this compound

  • Possible Cause: Contamination from the sample matrix or reagents.

    • Solution: Analyze blank matrix samples (without internal standard) to check for endogenous interferences. Ensure all solvents and reagents are of high purity.

  • Possible Cause: Isotopic contribution from a very high concentration of the unlabeled analyte (Lopinavir).

    • Solution: This is generally not an issue unless the concentration of Lopinavir is extremely high. The mass spectrometer software can typically correct for the natural isotopic abundance. Ensure the purity of your this compound standard.

Data and Parameters

The following tables summarize key quantitative data for the use of this compound in bioanalytical methods.

Table 1: Example Concentrations of Lopinavir and Internal Standards in LC-MS/MS Assays

Analyte/ISConcentrationMatrixApplicationReference
This compound20.00 µg/mLHuman PlasmaInternal Standard Working Solution[5][6][7]
Lopinavir62.5 - 10,000 ng/mLHuman PlasmaCalibration Curve Range[12]
Ritonavir12.5 - 2,000 ng/mLHuman PlasmaCalibration Curve Range[12]
Lopinavir0.05 - 20 ng/mgHuman HairCalibration Curve Range[13]

Table 2: Typical LC-MS/MS Ion Transitions for Lopinavir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Lopinavir629.30447.30Positive[5]
This compound637.40447.30Positive[5]
Lopinavir629.4447.2Positive[8]
Lopinavir629.6155.2Positive[12]

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Control Samples for Lopinavir Assay in Human Plasma

This protocol describes a general procedure for preparing calibration curve (CC) standards and quality control (QC) samples.

  • Preparation of Lopinavir Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Lopinavir reference standard.

    • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Store at -20°C.

  • Preparation of Lopinavir Working Solutions:

    • Perform serial dilutions of the Lopinavir stock solution with 50% methanol to prepare a series of working solutions. These working solutions will be used to spike the blank plasma to create CC and QC samples.

  • Preparation of this compound Internal Standard Working Solution (e.g., 500 ng/mL):

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Dilute the stock solution with 50% methanol to achieve the final working concentration. This concentration should be optimized based on the instrument response.

  • Preparation of Calibration Curve (CC) Standards:

    • Label a set of microcentrifuge tubes for each concentration level (e.g., Blank, LLOQ, and 6-8 additional points).

    • Add a small volume (e.g., 10 µL) of the appropriate Lopinavir working solution to 190 µL of blank human plasma to achieve the desired final concentrations.

    • Vortex each tube gently.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC).

    • The concentrations should be within the range of the calibration curve.

    • Prepare these samples by spiking blank plasma with Lopinavir working solutions prepared from a separate weighing of the reference standard, if possible.

  • Sample Extraction (Example using Protein Precipitation):

    • To 100 µL of each CC, QC, and unknown sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

G Workflow for Preparation of this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid Weigh this compound Solid stock_dissolve Dissolve in Methanol (e.g., to 100 µg/mL) stock_solid->stock_dissolve stock_store Store at -20°C stock_dissolve->stock_store work_dilute Dilute Stock Solution with 50% Methanol (e.g., to 500 ng/mL) stock_store->work_dilute Aliquot from Stock work_store Store at 4°C (Short-term) work_dilute->work_store work_use Use for Spiking Samples work_store->work_use

Caption: Workflow for preparing this compound stock and working solutions.

G Troubleshooting Low this compound Signal start Low or Inconsistent This compound Signal check_solution Check Solution Integrity: - Age? - Storage Conditions? start->check_solution prep_fresh Prepare Fresh Stock & Working Solutions check_solution->prep_fresh Degradation Suspected check_ms Check MS Parameters: - Optimized Tuning? - Source Clean? check_solution->check_ms Solutions OK prep_fresh->check_ms optimize_ms Re-tune and Optimize MS for this compound check_ms->optimize_ms Suboptimal check_lc Check LC System: - Leaks? - Injection Volume Consistent? check_ms->check_lc Parameters OK optimize_ms->check_lc service_lc Perform LC System Maintenance check_lc->service_lc Issue Found end Signal Restored check_lc->end System OK service_lc->end

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

G Role of Internal Standard in Bioanalysis cluster_process Analytical Process cluster_variability Sources of Variability sample_prep Sample Preparation (e.g., Extraction) lc_sep LC Separation sample_prep->lc_sep ms_ion MS Ionization lc_sep->ms_ion ms_detect MS Detection ms_ion->ms_detect result Final Calculation: Analyte Response / IS Response ms_detect->result var_extract Inconsistent Recovery var_extract->sample_prep var_matrix Matrix Effects (Ion Suppression/ Enhancement) var_matrix->ms_ion var_inject Injection Volume Error var_inject->lc_sep analyte Analyte (Lopinavir) analyte->sample_prep is Internal Standard (this compound) is->sample_prep accurate_quant Accurate & Precise Quantification result->accurate_quant

Caption: How this compound corrects for analytical process variability.

References

Lopinavir-d8 Purity and Quantification Accuracy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lopinavir-d8 purity on the accuracy of bioanalytical quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the antiretroviral drug Lopinavir, where eight hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Because this compound is chemically and physically almost identical to Lopinavir, it experiences similar variations during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] By measuring the ratio of the analyte (Lopinavir) to the SIL-IS (this compound), researchers can accurately determine the concentration of Lopinavir, compensating for potential errors introduced during the analytical workflow.[3]

Q2: Why is the purity of this compound critical for accurate quantification?

The purity of this compound is crucial because impurities can directly interfere with the quantification of the analyte, Lopinavir. The most significant impurity is the presence of unlabeled Lopinavir (d0) in the this compound standard.[4] This unlabeled analyte will contribute to the signal of the actual analyte in the sample, leading to an overestimation of its concentration. High-purity internal standards are preferred to ensure that the method's performance is not compromised.

Q3: What are the common types of impurities in this compound?

The primary impurity of concern in this compound is the presence of the unlabeled analyte (Lopinavir).[4][5] Other potential impurities could include residual starting materials or by-products from the synthesis process. Incompletely labeled versions of the molecule (e.g., d1 to d7) can also be present.[5]

Q4: What is the acceptable level of unlabeled Lopinavir in a this compound internal standard?

According to regulatory guidelines, the contribution of the internal standard to the analyte signal should be minimal. A common rule of thumb is that the amount of unlabeled analyte from the internal standard solution should generate a response that is less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[4] Similarly, the analyte's contribution to the internal standard signal should also be less than 5%.[1]

Q5: How can this compound impurity affect the calibration curve and assay performance?

Impurity in the this compound internal standard, specifically the presence of unlabeled Lopinavir, can lead to several issues:

  • Increased Lower Limit of Quantification (LLOQ): The presence of unlabeled Lopinavir in the internal standard elevates the background signal of the analyte, which can increase the LOPQ and reduce the sensitivity of the assay.[5]

  • Non-linear Calibration Curve: If the molar ratio between the internal standard and the analyte is significantly biased due to impurities, the calibration curve may no longer be linear.[6]

  • Inaccurate Quantification: The primary impact is the overestimation of the analyte concentration, as the impurity contributes to the analyte's measured response.

  • Reduced Dynamic Range: Both an increased LLOQ and a lowered Upper Limit of Quantification (ULOQ) due to impurities can negatively affect the dynamic range of the assay.[5]

Troubleshooting Guide

Q1: My blank samples (matrix without analyte, but with internal standard) show a significant analyte signal. What could be the cause?

This is a classic sign of internal standard impurity.

  • Root Cause: The this compound internal standard likely contains a significant amount of unlabeled Lopinavir. This unlabeled portion is being detected as the analyte.

  • Troubleshooting Steps:

    • Prepare a solution of the this compound internal standard in the mobile phase at the concentration used in the assay.

    • Inject this solution into the LC-MS/MS system and monitor the mass transition for Lopinavir.

    • If a peak is observed, it confirms the presence of unlabeled Lopinavir in your internal standard.

    • According to ICH M10 guidelines, the response from the internal standard at the analyte's mass transition should be ≤ 20% of the analyte's response at the LLOQ.[1] If it exceeds this, the internal standard may not be suitable for the assay.

Q2: The accuracy and precision of my quality control (QC) samples, especially at the LLOQ, are consistently high and failing acceptance criteria. How do I investigate this?

Inaccurate LLOQ QC samples are often linked to internal standard purity issues.

  • Root Cause: The contribution of unlabeled Lopinavir from the internal standard has a more pronounced effect at very low analyte concentrations like the LLOQ, leading to a positive bias and inaccurate results.[5]

  • Troubleshooting Steps:

    • Verify IS Purity: Perform the check described in the previous question to confirm the level of unlabeled analyte in the this compound.

    • Assess Contribution at LLOQ: Compare the peak area of the analyte in a blank sample (containing only the internal standard) to the peak area of the analyte in an LLOQ sample. The contribution from the internal standard should be less than 5% of the LLOQ response.[4]

    • Source a Higher Purity Standard: If the current this compound standard is found to be impure, it is best to obtain a new lot with higher isotopic purity, ideally >99%.[5]

Q3: My calibration curve is non-linear, particularly at the lower and upper ends. Could the this compound internal standard be the problem?

Yes, internal standard issues can lead to non-linearity.

  • Root Cause: A high concentration of unlabeled Lopinavir in the this compound can disrupt the linear relationship between the analyte/IS ratio and the concentration, especially if the molar ratio between the analyte and IS becomes significantly biased at the extremes of the curve.[6]

  • Troubleshooting Steps:

    • Check for IS Purity: As with other issues, the first step is to confirm the purity of the this compound.

    • Optimize IS Concentration: The concentration of the internal standard itself can sometimes lead to non-linearity. Ensure that the chosen concentration is appropriate for the expected analyte concentration range.

    • Evaluate Matrix Effects: While SIL internal standards are excellent at compensating for matrix effects, significant differences in ionization suppression or enhancement between the analyte and IS at different concentrations could be a factor.

Quantitative Data Summary

The impact of unlabeled Lopinavir impurity in the this compound internal standard on the accuracy of LLOQ measurements can be illustrated as follows.

% Unlabeled Lopinavir in this compoundAnalyte Response from IS Contribution (Arbitrary Units)LLOQ Analyte Response (Arbitrary Units)Contribution to LLOQ SignalMeasured LLOQ Concentration (vs. True LLOQ)% Accuracy
0.1%1010001.0%1.01 x LLOQ101.0%
0.5%5010005.0%1.05 x LLOQ105.0%
1.0%100100010.0%1.10 x LLOQ110.0%
2.0%200100020.0%1.20 x LLOQ120.0%

This table illustrates a hypothetical scenario where the acceptance criterion for accuracy is typically 80-120% (or 85-115%). As the percentage of unlabeled Lopinavir increases, the positive bias in the measured LLOQ concentration rises, potentially leading to failed analytical runs.

Experimental Protocols

Protocol: Assessment of this compound Purity and its Impact on Quantification

Objective: To determine the isotopic purity of a this compound internal standard and evaluate its impact on the quantification of Lopinavir at the LLOQ.

Materials:

  • Lopinavir reference standard

  • This compound internal standard

  • Control biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • Appropriate solvents for sample preparation and mobile phase

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Lopinavir at 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound at 1 mg/mL in the same solvent.

  • Preparation of Working Solutions:

    • Prepare a working solution of the this compound internal standard at the concentration to be used in the final assay (e.g., 100 ng/mL).

    • Prepare calibration standards and quality control samples by spiking the control biological matrix with Lopinavir stock solution. The lowest calibration standard should be the LLOQ.

  • Purity Check of this compound:

    • Inject the this compound working solution directly into the LC-MS/MS system.

    • Acquire data using the mass transitions for both Lopinavir and this compound.

    • Integrate the peak area for any signal observed in the Lopinavir mass transition. This is the "crosstalk" or contribution from the unlabeled impurity.

  • Sample Preparation for LLOQ Impact Assessment:

    • Blank Sample: To a vial of control matrix, add the this compound working solution.

    • LLOQ Sample: To a vial of control matrix, add the Lopinavir spiking solution to achieve the LLOQ concentration, and add the this compound working solution.

    • Process both samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3][7]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Record the peak area response for Lopinavir in both the Blank Sample and the LLOQ Sample.

  • Data Analysis:

    • Calculate the percentage contribution of the internal standard to the LLOQ signal using the following formula:

      • % Contribution = (Peak Area of Lopinavir in Blank Sample / Peak Area of Lopinavir in LLOQ Sample) * 100

    • Acceptance Criterion: The calculated % Contribution should ideally be less than 5%.[4]

Visualizations

G cluster_0 Troubleshooting Workflow A High Analyte Signal in Blank or Inaccurate LLOQ B Prepare IS-only Sample (IS in solvent) A->B C Analyze for Analyte Mass Transition B->C D Is Analyte Peak Present? C->D E Assess Contribution to LLOQ Signal D->E Yes H Problem Likely Not IS Purity. Investigate Other Causes. D->H No F Is Contribution >5%? E->F G Source New Lot of High-Purity IS F->G Yes I IS Purity Acceptable. Investigate Other Causes. F->I No

Caption: Workflow for troubleshooting quantification issues related to internal standard purity.

G cluster_1 Impact of this compound Impurity Purity Low Purity of this compound (High % Unlabeled Lopinavir) Contribution Increased Analyte Signal Contribution from IS Purity->Contribution LLOQ Higher LLOQ & Reduced Assay Sensitivity Contribution->LLOQ Accuracy Inaccurate Quantification (Positive Bias) Contribution->Accuracy Linearity Potential for Non-Linearity in Calibration Curve Contribution->Linearity Result Compromised Assay Reliability and Validity LLOQ->Result Accuracy->Result Linearity->Result

Caption: Logical flow demonstrating the impact of impure this compound on quantification accuracy.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Lopinavir Quantification: Lopinavir-d8 vs. a Non-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of lopinavir, a critical antiretroviral agent. The primary focus is a method employing a stable isotope-labeled internal standard, Lopinavir-d8, contrasted with a method utilizing a non-deuterated internal standard, cyheptamide. This comparison will illuminate the advantages of using a deuterated internal standard in bioanalytical assays.

The Critical Role of the Internal Standard in LC-MS/MS

In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, leading to superior correction for matrix effects and other sources of error.

Experimental Workflow: A Visual Overview

The following diagram illustrates a typical experimental workflow for the validation of an LC-MS/MS method for lopinavir quantification in plasma samples.

LC-MS/MS Method Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Plasma_Sample Plasma Sample Spiking Spike with Lopinavir & Internal Standard Plasma_Sample->Spiking Extraction Extraction (SPE or LLE/PPT) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Validation Parameter Assessment Quantification->Validation

Caption: LC-MS/MS Method Validation Workflow for Lopinavir.

Method Comparison: this compound vs. Cyheptamide as Internal Standard

This guide compares two distinct, validated LC-MS/MS methods. Method 1 utilizes this compound as the internal standard and employs solid-phase extraction (SPE) for sample cleanup. Method 2 uses cyheptamide as the internal standard with a sample preparation method combining liquid-liquid extraction (LLE) and protein precipitation (PPT).

Experimental Protocols

Below are the detailed experimental protocols for both methods.

Table 1: Experimental Protocols for Lopinavir Quantification

ParameterMethod 1: this compound (IS)Method 2: Cyheptamide (IS)
Sample Preparation
TechniqueSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) followed by Protein Precipitation (PPT)
Detailed Steps1. Pre-treat 50 µL of human plasma. 2. Add this compound solution. 3. Perform solid-phase extraction. 4. Elute and evaporate to dryness. 5. Reconstitute in mobile phase.1. To 200 µL of plasma, add cyheptamide solution. 2. Perform LLE. 3. Collect the organic phase. 4. Add trifluoroacetic acid to the remaining aqueous phase for PPT. 5. Combine the collected organic and aqueous phases, evaporate, and reconstitute.
Liquid Chromatography
ColumnHy-purity Advance (50 x 4.6 mm, 5 µm)Not explicitly stated, but various C18 and phenyl columns were evaluated.
Mobile Phase5 mM Ammonium Acetate and Methanol (15:85, v/v)Gradient elution with water and acetonitrile containing 0.1% acetic acid.
Flow RateGradientNot explicitly stated.
Injection VolumeNot explicitly stated5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (+ESI)Positive Electrospray Ionization (+ESI)
MRM TransitionsLopinavir: m/z 629.30 → 447.30 This compound: m/z 637.40 → 447.30Lopinavir: m/z 629.4 → 447.2 Cyheptamide: m/z 238.1 → 193.2

Note: Some specific details for Method 2 were not available in the referenced literature.

Performance Data Comparison

The following tables summarize the quantitative validation data for both methods, demonstrating their performance characteristics.

Table 2: Linearity and Sensitivity

ParameterMethod 1: this compound (IS)Method 2: Cyheptamide (IS)
Linearity Range (ng/mL) 50.587 - 7026.0181 - 1000
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was confirmed.
Lower Limit of Quantification (LLOQ) (ng/mL) 50.5870.010 (10 pg/mL)

Table 3: Accuracy and Precision

QC LevelMethod 1: this compound (IS)Method 2: Cyheptamide (IS)
Accuracy (%) Precision (%RSD)
Low QC 96.672.73
Medium QC Not explicitly statedNot explicitly stated
High QC Not explicitly statedNot explicitly stated

Table 4: Recovery and Matrix Effect

ParameterMethod 1: this compound (IS)Method 2: Cyheptamide (IS)
Recovery (%) Not explicitly statedExcellent to outstanding for hydrophobic drugs.
Matrix Effect Evaluated and found to be within acceptable limits.Negligible.

Discussion and Conclusion

Both presented methods are validated for the quantification of lopinavir in human plasma. However, a closer look at the methodologies and performance data reveals key differences that can guide researchers in their choice of analytical strategy.

The method employing This compound as an internal standard offers a significant advantage in mitigating variability. Because this compound has the same chemical structure as lopinavir, with only a difference in isotopic composition, it behaves almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response provide a more accurate correction for any sample-to-sample variations, including matrix effects, which can be a major source of imprecision and inaccuracy in LC-MS/MS assays. The presented data for this method, though not fully comprehensive in the available literature, demonstrates good precision and accuracy.[1]

The alternative method using cyheptamide , a structurally unrelated molecule, as the internal standard, also demonstrates good performance with a very low LLOQ.[2] The combined LLE and PPT sample preparation is effective in removing interferences. However, because cyheptamide has different physicochemical properties than lopinavir, it may not perfectly compensate for variations in extraction efficiency or matrix-induced ion suppression or enhancement that specifically affect lopinavir. While the validation data shows acceptable performance under controlled conditions, the risk of differential matrix effects between the analyte and the IS is higher compared to using a stable isotope-labeled IS.

References

Lopinavir-d8 in Bioanalysis: A Comparative Guide to Accuracy and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Lopinavir-d8, a deuterated internal standard, with other alternatives used in the quantification of the antiretroviral drug Lopinavir. The information presented is supported by experimental data from various studies, offering an objective overview of its performance in accuracy and recovery studies.

This compound, a stable isotope-labeled (SIL) analogue of Lopinavir, is widely recognized for its ability to enhance the precision and accuracy of quantitative analysis, particularly in complex biological matrices such as plasma. Its physicochemical properties are nearly identical to the analyte, Lopinavir, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This minimizes the impact of matrix effects and procedural variability, leading to more reliable data.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical to compensate for the variability inherent in bioanalytical procedures. While deuterated standards like this compound are often considered the gold standard, other compounds, such as structural analogues, have also been employed. Below is a comparative summary of the performance data.

Internal StandardMethodAnalyteAccuracy (%)Recovery (%)Precision (%RSD)Reference
This compound LC-MS/MSLopinavir97.35 - 105.27Not explicitly stated, but matrix effect was lowWithin-batch: 1.91-4.73, Between-batch: 2.65-5.27[1]
Diazepam HPLC-UVLopinavirWithin 100±10%52.26Intra-day: 2.16-3.20, Inter-day: 2.34-4.04[2]
A-86093.0 (Ritonavir analogue) HPLC-UVLopinavirNot explicitly statedNot explicitly statedNot explicitly stated, but method deemed reproducible[3]
Telmisartan LC-MS/MSLopinavirNot explicitly stated>75<15[4]

Note: The data presented is a compilation from different studies. Direct head-to-head comparative studies are limited, and variations in experimental conditions should be considered.

The Advantage of Deuterated Internal Standards

The use of stable isotope-labeled internal standards, such as this compound, offers several distinct advantages in bioanalytical method development:

  • Co-elution with the Analyte: this compound has a retention time that is very close to or identical to that of Lopinavir, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects simultaneously.

  • Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix is virtually the same for both Lopinavir and its deuterated counterpart.

  • Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common challenge in bioanalysis, affects both the analyte and the SIL internal standard to a similar extent. This co-behavior leads to more accurate and precise quantification.

  • Improved Precision and Accuracy: The close mimicking of the analyte's behavior throughout the analytical process results in lower variability and higher accuracy in the final concentration measurements.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as an internal standard for the quantification of Lopinavir in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common procedure for extracting Lopinavir and this compound from a plasma matrix.

Workflow Diagram:

SPE_Workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike vortex Vortex is_spike->vortex spe_cartridge Load onto SPE Cartridge vortex->spe_cartridge wash Wash Cartridge spe_cartridge->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column Analytical Column (e.g., C18) mobile_phase Mobile Phase Gradient esi Electrospray Ionization (ESI) lc_column->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_analysis Data Analysis (Peak Area Ratio) detector->data_analysis Data Acquisition sample_injection Sample Injection sample_injection->lc_column

References

A Researcher's Guide to Internal Standards for Lopinavir Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug lopinavir, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Lopinavir-d8, a deuterated analog, with other commonly employed internal standards. The information presented herein is supported by a review of published experimental data to facilitate an informed decision-making process for your analytical needs.

The Role of Internal Standards in Lopinavir Analysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the potential variability during sample processing and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

This compound: The Stable Isotope-Labeled Standard

This compound is a deuterated form of lopinavir, where eight hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to lopinavir but has a different mass.

Advantages of this compound:

  • Co-elution with the Analyte: Due to its identical chemical structure, this compound exhibits nearly the same chromatographic retention time as lopinavir. This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.

  • Similar Extraction Recovery: The physical and chemical similarities between this compound and lopinavir lead to comparable recovery rates during sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Reduced Variability: The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry as it most effectively compensates for analytical variability, leading to higher precision and accuracy.

Alternative Internal Standards for Lopinavir Analysis

While this compound is often the preferred choice, other compounds have been successfully used as internal standards in lopinavir assays. The selection of an alternative is often guided by factors such as cost, commercial availability, and the specific requirements of the analytical method.

Commonly used alternatives include:

  • Nevirapine: An antiretroviral drug from the non-nucleoside reverse transcriptase inhibitor (NNRTI) class.

  • Telmisartan: An angiotensin II receptor blocker used to treat high blood pressure.

  • Cyheptamide: A compound with a distinct chemical structure.

  • Diazepam: A benzodiazepine medication.

The primary consideration when using these alternatives is their ability to mimic lopinavir's behavior during analysis, despite their structural differences. This includes having a retention time that is close to, but not overlapping with, lopinavir and exhibiting similar extraction and ionization characteristics.

Comparative Performance Data

The following table summarizes key performance parameters for this compound and other internal standards based on published literature. It is important to note that these values are derived from different studies and direct head-to-head comparisons are limited. The experimental conditions in each study can significantly influence the results.

Internal StandardAnalyte Retention Time (min)IS Retention Time (min)Recovery (%)Matrix Effect (%)Linearity Range (ng/mL)Precision (%RSD)Accuracy (%)Reference
This compound Not explicitly stated, but co-elutes with LopinavirNot explicitly stated, but co-elutes with LopinavirNot explicitly statedNot explicitly stated50.59 - 7026.02< 1585-115[1]
Nevirapine 1.346.02Not specifiedNot specified1 - 100 (µg/mL)Not specifiedNot specified[2]
Telmisartan Not explicitly statedNot explicitly stated> 75Not specified62.5 - 10000< 15Not specified[3]
Cyheptamide 4.994.7398.8 - 105.3Not specified1 - 1000< 598.8 - 105.3[4]
Diazepam Not explicitly statedNot explicitly stated> 90 (at 0.3 and 3 µg/mL)Not specified0.01 - 10 (µg/mL)< 15Not specified[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison, providing a framework for researchers to replicate or adapt these methods.

Method 1: Lopinavir Analysis using this compound Internal Standard (LC-MS/MS)

This protocol is based on a validated method for the simultaneous estimation of lopinavir and ritonavir in human plasma.[1][6]

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard solution (this compound).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Hy-purity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: 5 mM Ammonium Acetate and Methanol (15:85, v/v).

    • Flow Rate: Gradient flow may be applied.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lopinavir: m/z 629.3 → 447.3

      • This compound: m/z 637.4 → 447.3

Method 2: Lopinavir Analysis using Nevirapine Internal Standard (RP-HPLC)

This protocol is based on a method for the determination of lopinavir in rat plasma.[2]

  • Sample Preparation:

    • To plasma samples, add Nevirapine as the internal standard.

    • Perform protein precipitation followed by liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Agilent C8 (150mm x 4.6mm, 5µm).

    • Mobile Phase: A mixture of 0.05M Potassium Dihydrogen Orthophosphate buffer and Acetonitrile:Methanol (80:20) in a ratio of 45:55.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 210nm.

Visualizing Key Concepts

To further aid in understanding, the following diagrams illustrate important aspects of lopinavir analysis and its mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms integration Peak Integration ms->integration ratio Analyte/IS Ratio Calculation integration->ratio calibration Concentration Determination (from Calibration Curve) ratio->calibration

Experimental workflow for lopinavir bioanalysis.

lopinavir_moa cluster_hiv HIV Life Cycle gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage immature_virion Immature, Non-infectious Virion gag_pol->immature_virion structural_proteins Viral Structural Proteins hiv_protease->structural_proteins viral_enzymes Viral Enzymes hiv_protease->viral_enzymes mature_virion Mature, Infectious Virion structural_proteins->mature_virion viral_enzymes->mature_virion lopinavir Lopinavir lopinavir->hiv_protease Inhibition

Lopinavir's mechanism of action on HIV protease.

Conclusion

The choice of an internal standard is a cornerstone of robust and reliable bioanalytical method development for lopinavir. This compound, as a stable isotope-labeled analog, offers the most theoretically sound approach to correcting for analytical variability, leading to high-quality data. However, the successful use of alternative internal standards like nevirapine, telmisartan, cyheptamide, and diazepam has also been demonstrated.

Researchers must carefully consider the specific requirements of their assay, including the desired level of precision and accuracy, cost constraints, and the availability of reagents, when selecting an internal standard. The data and protocols presented in this guide are intended to serve as a valuable resource in making an evidence-based decision for the quantification of lopinavir in various biological matrices.

References

A Comparative Guide to Lopinavir Quantification: A Cross-Validation Overview of LC-MS/MS and HPLC-UV Assays Using Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of the antiretroviral drug lopinavir in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Both methods are presented with Lopinavir-d8 as the internal standard, a crucial component for accurate and precise quantification. This document outlines their respective performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.

Introduction to Lopinavir Quantification

Lopinavir is a protease inhibitor widely used in the treatment of HIV infections.[1] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The selection of an appropriate analytical method is therefore a critical step in drug development and clinical research. This guide focuses on two widely adopted techniques, LC-MS/MS and HPLC-UV, providing a comparative analysis of their performance when validated using the deuterated internal standard, this compound.

Experimental Workflow: A General Overview

The quantification of lopinavir in biological samples, such as plasma, typically follows a standardized workflow. This process begins with sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and subsequent detection. The use of an internal standard, in this case, this compound, is incorporated early in the process to correct for variability during sample processing and analysis.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Result Reporting Result Reporting Concentration Calculation->Result Reporting Cross-Validation Logic Sample_Set Select a Representative Set of Study Samples Method_A Analyze Samples with Method A (e.g., HPLC-UV) Sample_Set->Method_A Method_B Analyze Samples with Method B (e.g., LC-MS/MS) Sample_Set->Method_B Data_Comparison Statistically Compare the Results from Both Methods Method_A->Data_Comparison Method_B->Data_Comparison Conclusion Determine if Methods are Equivalent within Pre-defined Acceptance Criteria Data_Comparison->Conclusion

References

Lopinavir-d8 in Bioanalysis: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioequivalence studies for the antiretroviral drug Lopinavir, the selection of an appropriate internal standard is paramount for ensuring the accuracy and reliability of analytical methods. Lopinavir-d8, a deuterated analog of Lopinavir, is frequently employed for this purpose, particularly in mass spectrometry-based assays. This guide provides a comparative overview of the linearity and range determination for Lopinavir analysis using this compound and other alternative internal standards, supported by experimental data from various studies.

Comparison of Internal Standards for Lopinavir Quantification

The choice of an internal standard is critical in compensating for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties. Here, we compare the performance of this compound with other commonly used internal standards in Lopinavir bioanalysis.

Internal StandardAnalytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound LC-MS/MSNot explicitly stated, but concentrations of 20.00 µg/mL were developed.[1]> 0.99Not explicitly stated
NevirapineRP-HPLC1,000 - 100,000[2]0.9599[2]1,000[2]
Not SpecifiedHPLC-UV10 - 10,000[3]> 0.9910[3]
Not SpecifiedRP-HPLC-UV5,000 - 150,000[4]0.999[4]30[4]
2H5-saquinavirLC/MS/MSNot explicitly stated, but calibration ranges were linear over more than three logs.[5]Not explicitly stated4.0 in plasma[5]
DiazepamLC-MS10 - 10,000[6]> 0.99Not explicitly stated
Not SpecifiedLC-MS/MS1 - 2,000 (for LPV)[7][8]> 0.99[7][8]1[7][8]

Note: The linearity ranges and LLOQs can vary significantly based on the specific analytical method, instrumentation, and biological matrix used.

Experimental Protocol: Linearity and Range Determination

The following is a generalized experimental protocol for determining the linearity and range of Lopinavir in a biological matrix (e.g., human plasma) using an internal standard like this compound, based on common practices in bioanalytical method validation.

Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of Lopinavir in the sample.

Materials:

  • Lopinavir reference standard

  • This compound (or other suitable internal standard)

  • Blank biological matrix (e.g., human plasma)

  • High-purity solvents and reagents (e.g., methanol, acetonitrile, formic acid)

  • Calibrated analytical balance, pipettes, and volumetric flasks

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Lopinavir and the internal standard (this compound) in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentrations.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Lopinavir stock solution with the solvent to prepare a series of working standard solutions at different concentration levels.

    • Spike a fixed volume of the blank biological matrix with a small volume of each Lopinavir working standard solution to create a set of calibration standards. A typical set includes a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels covering the expected in-study concentration range.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution of Lopinavir from that used for the calibration standards.

  • Sample Preparation (e.g., Protein Precipitation):

    • To a fixed volume of each calibration standard and QC sample, add a precise volume of the internal standard working solution.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to achieve adequate separation of Lopinavir and the internal standard from endogenous matrix components.

    • Optimize the mass spectrometer parameters for the detection and quantification of Lopinavir and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas of Lopinavir and the internal standard for each chromatogram.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Lopinavir for the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

    • The linear range is the concentration range over which the calibration curve is demonstrated to be linear, accurate, and precise. The lowest concentration in this range that can be quantified with acceptable accuracy and precision is defined as the Lower Limit of Quantification (LLOQ).

Workflow for Linearity and Range Determination

Linearity_Workflow prep_stock Prepare Lopinavir & Internal Standard Stock Solutions prep_cal_qc Prepare Calibration Standards & Quality Control (QC) Samples prep_stock->prep_cal_qc sample_prep Sample Preparation (e.g., Protein Precipitation) prep_cal_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Area Ratio) lcms_analysis->data_processing cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) data_processing->cal_curve regression Linear Regression Analysis (Determine r²) cal_curve->regression linearity_range Establish Linearity and Range (Including LLOQ) regression->linearity_range

Caption: Experimental workflow for determining the linearity and range of an analytical method.

References

limit of detection and quantification for lopinavir using Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for determining the concentration of lopinavir, a critical antiretroviral drug. A key focus is placed on the use of its deuterated internal standard, lopinavir-d8, a common practice in bioanalytical mass spectrometry to ensure high accuracy and precision. We will explore the limit of detection (LOD) and limit of quantification (LOQ) of this method and compare it with alternative analytical techniques, supported by experimental data.

Performance Comparison of Lopinavir Quantification Methods

The choice of an analytical method for lopinavir quantification depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for bioanalytical applications due to its ability to correct for matrix effects and variations in sample processing. The following table summarizes the performance of an LC-MS/MS method using this compound and compares it with other reported methods for lopinavir quantification.

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS This compound Not explicitly stated50.587 ng/mL [1]
LC-MS/MSTelmisartanNot explicitly stated15 pg/mL[2]
LC-MS/MSCyheptamide5 pg/mL10 pg/mL[3]
HPLC-UVNot specified1 ppm (~1000 ng/mL)2.3 ppm (~2300 ng/mL)[4]
RP-HPLCNot specified11.73 µg/mL12.22 µg/mL[5]
UV SpectroscopyNot specified1.1 µg/mL3.33 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the featured lopinavir quantification methods.

LC-MS/MS with this compound Internal Standard

This method is highly specific and sensitive, making it suitable for complex biological matrices like plasma.

  • Sample Preparation: Analytes are extracted from the biological matrix (e.g., 50 µL of human plasma) using a solid matrix excavation technique. This compound is added as the internal standard during this process.[1][7]

  • Chromatography:

    • Column: Hy-purity Advance (50 x 4.6 mm, 5µm)[7][8]

    • Mobile Phase: A gradient of 5 mM ammonium acetate and methanol (85:15, v/v).[7][8]

    • Flow Rate: Not explicitly stated.

  • Mass Spectrometry:

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Lopinavir Transition: m/z 629.30 → 447.30[7]

      • This compound Transition: m/z 637.40 → 447.30[7]

Alternative Method: HPLC-UV

A more accessible and cost-effective method, suitable for pharmaceutical dosage forms and less complex sample matrices.

  • Sample Preparation: Tablets are finely powdered, and a quantity equivalent to 200 mg of lopinavir is dissolved in the mobile phase. The solution is sonicated and filtered.[9] For plasma samples, protein precipitation followed by liquid-liquid extraction can be employed.

  • Chromatography:

    • Column: X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)[9]

    • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH 3.5) with methanol.[9]

    • Flow Rate: 1.1 mL/min[9]

  • Detection:

    • Wavelength: 220 nm[10]

Workflow for Lopinavir Quantification using an Internal Standard

The following diagram illustrates the typical workflow for quantifying lopinavir in a biological sample using an internal standard method, such as with this compound.

Lopinavir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Analyte Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Lopinavir / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Caption: Workflow for Lopinavir Quantification.

This guide highlights that while various methods are available for lopinavir quantification, the LC-MS/MS method using a deuterated internal standard like this compound offers superior sensitivity and specificity, which is critical for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity with practical considerations such as cost and instrument availability.

References

Lopinavir-d8 for Lopinavir Bioequivalence Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioequivalence studies for the antiretroviral drug lopinavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Lopinavir-d8 as a stable isotope-labeled internal standard, supported by experimental data from a validated LC-MS/MS method. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Performance Comparison of this compound

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry. This compound, a deuterated analog of lopinavir, offers significant advantages over other potential internal standards due to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.

Quantitative Data Summary

The following table summarizes the validation parameters of a robust and sensitive LC-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, utilizing this compound and Ritonavir-d6 as internal standards.

Validation ParameterLopinavirRitonavir
Linearity Range 50.587 - 7048.40 ng/mL5.075 - 704.840 ng/mL
Correlation Coefficient (r²) 0.9978 - 0.99960.9978 - 0.9996
Lower Limit of Quantification (LLOQ) 50.587 ng/mL5.075 ng/mL
Accuracy at LLOQ (%) 96.6797.13
Precision at LLOQ (%RSD) 2.735.99
Within-Batch Accuracy (%) 97.35 - 110.8597.35 - 110.85
Within-Batch Precision (%RSD) 2.11 - 8.352.11 - 8.35
Between-Batch Accuracy (%) 99.44 - 103.1199.44 - 103.11
Between-Batch Precision (%RSD) 3.34 - 5.513.34 - 5.51
Matrix Effect (IS Normalized) LQC: 0.983, HQC: 0.984LQC: 0.983, HQC: 0.984
Recovery (%) 85.12 - 88.4585.12 - 88.45

Experimental Protocols

The data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.

Sample Preparation
  • Aliquoting: 50 µL of human plasma was aliquoted into a 96-well plate.

  • Internal Standard Spiking: 25 µL of a working solution containing this compound (20.00 µg/mL) and Ritonavir-d6 (2.00 µg/mL) was added to each plasma sample, except for the blank plasma samples.

  • Vortexing: The samples were vortexed to ensure complete mixing.

  • Solid Phase Extraction (SPE): The samples were loaded onto pre-conditioned Oasis HLB (1 cc, 30mg) extraction cartridges.

  • Washing: The cartridges were washed to remove interfering substances.

  • Elution: The analytes and internal standards were eluted from the cartridges.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: Waters Acquity UPLC System

  • Column: Thermo Scientific Hypurity Advance (50 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate

    • B: Methanol

  • Gradient: A gradient elution was employed, starting with 85% B for the first 0.8 minutes and then changing to 30% B for the next 0.8 minutes.

  • Flow Rate: Not specified in the provided information.

  • Injection Volume: Not specified in the provided information.

  • Column Temperature: Not specified in the provided information.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lopinavir: Not explicitly stated, but typically around m/z 629.4 -> 447.4

    • This compound: Not explicitly stated, but would be approximately m/z 637.4 -> 455.4

    • Ritonavir: m/z 721.40 -> 296.20

    • Ritonavir-d6: m/z 727.4 -> 302.2

Bioanalytical Workflow for Lopinavir Bioequivalence Study

The following diagram illustrates the typical workflow of a bioequivalence study for lopinavir, highlighting the role of this compound as an internal standard.

Bioequivalence_Workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting subject Healthy Volunteers dosing Dosing (Test & Reference Formulations) subject->dosing sampling Blood Sample Collection dosing->sampling plasma Plasma Separation sampling->plasma preparation Sample Preparation (Protein Precipitation/SPE) plasma->preparation lcms LC-MS/MS Analysis preparation->lcms is_addition Addition of this compound (IS) is_addition->preparation quantification Quantification of Lopinavir lcms->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (Bioequivalence Assessment) pk_analysis->stat_analysis report Study Report stat_analysis->report

Caption: Workflow of a Lopinavir Bioequivalence Study.

Comparative Analysis of Lopinavir Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of lopinavir in various biological matrices. Lopinavir, an HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Accurate measurement of its concentration in different biological fluids and tissues is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and efficacy. This document summarizes key performance data from various validated methods, details experimental protocols, and visualizes relevant pathways and workflows to aid researchers in selecting and implementing appropriate analytical strategies.

Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for the determination of lopinavir in human plasma, saliva, seminal plasma, and breast milk. The data is compiled from multiple studies employing High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) detection.

Table 1: LC-MS/MS Methods for Lopinavir Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)Citation(s)
Human Plasma 62.5 - 10,0000.015>85<15>75[1]
19 - 5,30019Within ±15<6Not Reported
Saliva 1 - 2,0001>85<15.373.5 - 118.4
Seminal Plasma 1 - 2,0001>85<15.373.5 - 118.4
Breast Milk Not SpecifiedNot Specified96 - 105<15Not Reported[2]
Brain Homogenate (Mouse) 1 - 200 nM1 nM85 - 115<15Not Reported[3][4]

Table 2: HPLC-UV Methods for Lopinavir Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)Citation(s)
Human Plasma 10 - 10,00010Within ±15 of nominal<15Not Reported[5]
20,000 - 200,000140Not ReportedNot ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a practical foundation for researchers looking to replicate or adapt these methods for their specific needs.

Lopinavir Quantification in Human Plasma by LC-MS/MS

This protocol is a synthesized representation of common methodologies for the analysis of lopinavir in human plasma using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add an internal standard solution.

  • Add a protein precipitation agent, such as acetonitrile or methanol, and vortex vigorously for 1-2 minutes.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2-3 minutes and then centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer containing the analyte to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitute the dried residue in a small volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

b. Chromatographic Conditions

  • HPLC System: An Agilent or Waters HPLC system.

  • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, Waters Symmetry C18).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.

  • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lopinavir and the internal standard.

Lopinavir Quantification in Saliva and Seminal Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of lopinavir in multiple biological matrices.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen saliva or seminal plasma samples at room temperature.

  • To a 200 µL aliquot of the sample, add the internal standard.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent.

  • Vortex the mixture thoroughly and then centrifuge to achieve phase separation.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric conditions are generally similar to those described for plasma analysis, with potential minor modifications to the gradient program or MRM transitions to optimize for the specific matrix.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the analysis of lopinavir.

Lopinavir_Mechanism_of_Action cluster_virus HIV-infected Cell cluster_drug Drug Action HIV_RNA HIV RNA Viral_Polyproteins Gag-Pol Polyproteins HIV_RNA->Viral_Polyproteins Translation Mature_Viral_Proteins Mature Viral Proteins Viral_Polyproteins->Mature_Viral_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion Viral_Polyproteins->Immature_Virion HIV_Protease HIV Protease HIV_Protease->Viral_Polyproteins Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibition

Caption: Mechanism of action of lopinavir in inhibiting HIV protease.

Lopinavir_Metabolism cluster_drug_admin Drug Administration & Metabolism Lopinavir_Oral Oral Lopinavir CYP3A4 CYP3A4 Enzyme (Liver) Lopinavir_Oral->CYP3A4 Metabolism Excretion Excretion (Feces/Urine) Lopinavir_Oral->Excretion Unchanged Ritonavir Ritonavir (Booster) Ritonavir->CYP3A4 Inhibition Metabolites Oxidative Metabolites CYP3A4->Metabolites Metabolites->Excretion

Caption: Metabolic pathway of lopinavir and the boosting effect of ritonavir.

Lopinavir_Analysis_Workflow Sample_Collection Biological Sample Collection (Plasma, Saliva, etc.) Sample_Preparation Sample Preparation (Protein Precipitation/LLE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for lopinavir analysis by LC-MS/MS.

Concluding Remarks

The quantification of lopinavir in various biological matrices is well-established, with LC-MS/MS offering the highest sensitivity and specificity, making it the preferred method for most research and clinical applications. While robust methods exist for plasma, saliva, seminal plasma, and breast milk, there is a notable lack of detailed, publicly available validation data for the quantification of lopinavir in urine and various tissue types. Researchers aiming to measure lopinavir in these matrices may need to develop and validate their own methods based on the principles outlined in the protocols for other biological fluids. The provided experimental protocols and diagrams serve as a valuable resource for drug development professionals and scientists in the field of antiretroviral research.

References

Assessing the Isotopic Contribution of Lopinavir-d8 to the Lopinavir Signal in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Development and Bioanalysis

In the quantitative analysis of the antiretroviral drug lopinavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated analog Lopinavir-d8 is frequently employed as an internal standard (IS) to ensure accuracy and precision.[1] However, the use of stable isotope-labeled internal standards (SIL-IS) is not without potential complications. A critical aspect to consider is the isotopic contribution, or "crosstalk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides an objective comparison of this compound's performance, details the experimental protocols to assess its isotopic contribution, and discusses alternative internal standards.

Understanding Isotopic Contribution

Deuterium-labeled internal standards like this compound are synthesized to have a higher mass than the analyte of interest. In mass spectrometry, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. However, commercially available SIL-IS are not 100% isotopically pure. For instance, a batch of this compound may have a stated purity of 98.05%, implying the presence of molecules with fewer deuterium atoms than the nominal eight.[2]

These less-deuterated isotopologues can have the same m/z as the unlabeled lopinavir, leading to an overestimation of the lopinavir concentration, particularly at the lower limit of quantification (LLOQ). This phenomenon is a known challenge in mass spectrometry, especially for higher molecular weight compounds.

Performance and Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for the development of robust bioanalytical methods. While this compound is a widely used and generally effective internal standard for lopinavir quantification, it is essential to evaluate its performance in the context of potential isotopic crosstalk.

Data Summary: Lopinavir and this compound Mass Spectrometry Parameters

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Lopinavir629.30 - 629.6155.2, 447.1, 447.30
This compound637.40447.30

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Alternative Internal Standards

While this compound is the most common choice, other compounds can be used as internal standards for lopinavir analysis. One such alternative is telmisartan , a structurally unrelated molecule.

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with analyte, similar ionization efficiency, compensates well for matrix effects.Potential for isotopic contribution to the analyte signal, can be costly.
Telmisartan Structurally UnrelatedNo isotopic contribution to the lopinavir signal, readily available.May not co-elute with lopinavir, may have different ionization efficiency, may not compensate for matrix effects as effectively as a SIL-IS.

Experimental Protocol: Assessing Isotopic Contribution

To ensure the accuracy of quantitative data, it is imperative to experimentally determine the extent of isotopic contribution from this compound to the lopinavir signal during method validation.

Objective: To quantify the percentage contribution of the this compound internal standard to the analyte (lopinavir) signal.

Materials:

  • Lopinavir reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

Procedure:

  • Prepare a high-concentration solution of this compound in the blank biological matrix. This concentration should be the same as the working concentration used in the analytical method.

  • Prepare a blank sample containing only the biological matrix.

  • Analyze both samples using the established LC-MS/MS method.

  • Monitor the lopinavir channel (the specific m/z transition for lopinavir) in both the blank sample and the this compound sample.

  • Calculate the response in the lopinavir channel for both injections.

  • Determine the percentage contribution using the following formula:

    % Contribution = (Response in Lopinavir channel of IS sample / Response of Lopinavir at LLOQ) x 100

Acceptance Criteria: The contribution of the internal standard to the analyte signal should be minimal, typically less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). The contribution to the internal standard from the analyte should also be assessed and is generally expected to be less than 5%.

Visualization of the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the isotopic contribution of this compound.

Isotopic_Contribution_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation start Start prep_is Prepare High Concentration This compound in Blank Matrix start->prep_is prep_blank Prepare Blank Matrix Sample start->prep_blank analyze_is Analyze this compound Sample prep_is->analyze_is analyze_blank Analyze Blank Sample prep_blank->analyze_blank monitor_analyte_is Monitor Lopinavir Channel (IS Sample) analyze_is->monitor_analyte_is monitor_analyte_blank Monitor Lopinavir Channel (Blank Sample) analyze_blank->monitor_analyte_blank calculate Calculate % Contribution monitor_analyte_is->calculate monitor_analyte_blank->calculate decision Contribution < 20% of LLOQ? calculate->decision end_pass Method Acceptable decision->end_pass Yes end_fail Method Modification Required decision->end_fail No

Caption: Workflow for assessing this compound isotopic contribution.

Conclusion

The use of this compound as an internal standard provides significant advantages in the LC-MS/MS quantification of lopinavir. However, a thorough assessment of its isotopic contribution to the analyte signal is a critical step in method validation to ensure data integrity. By following the detailed experimental protocol outlined in this guide, researchers can confidently evaluate and mitigate potential inaccuracies arising from isotopic crosstalk. In cases where significant contribution is observed, exploring alternative internal standards such as telmisartan may be warranted. The choice of internal standard should always be justified by robust validation data that demonstrates the accuracy, precision, and reliability of the analytical method.

References

Safety Operating Guide

Essential Safety and Logistical Guide for Handling Lopinavir-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling of Lopinavir-d8. Given the limited specific safety data available for this compound, and the hazardous properties of its parent compound, Lopinavir, it is imperative to handle this deuterated analog with the same precautions as a potent pharmaceutical compound. This guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of research.

Hazard Assessment and Classification

While some safety data sheets (SDS) for this compound may not classify it as hazardous, the parent compound, Lopinavir, is recognized as harmful. Prudent practice dictates treating this compound with a similar level of caution. The following table summarizes the hazard classifications for Lopinavir, which should be considered applicable to this compound.

Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureMay cause respiratory irritation.[1]
Specific target organ toxicity (repeated exposure)May cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece hoods can offer high protection factors.[2]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory.[2]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[2][3]
Body Protection Disposable Coveralls or GownUse coveralls made of materials such as Tyvek or a dedicated lab coat.[2][3]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles providing a complete seal are required. A face shield can be worn over goggles for additional protection.[3]
Foot Protection Shoe CoversDisposable shoe covers should be worn within the designated handling area.[3]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step operational workflow is critical to minimize the risk of exposure and contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Designated Area Work in a Designated Area (Fume Hood / BSC) Gather Materials Gather All Necessary Materials (this compound, Solvents, Glassware) Designated Area->Gather Materials Don PPE Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) Gather Materials->Don PPE Weighing Weigh this compound (Use contained balance enclosure if possible) Don PPE->Weighing Dissolving Prepare Solution (Add solvent slowly to solid) Weighing->Dissolving Experiment Perform Experimental Procedures Dissolving->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate Waste Segregate Waste (Sharps, Liquid, Solid) Decontaminate->Segregate Waste Dispose Waste Dispose of Waste in Labeled Containers (Follow institutional guidelines for potent compounds) Segregate Waste->Dispose Waste Doff PPE Doff PPE in Designated Area Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Figure 1. Safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Designated Area: All handling of this compound solid and concentrated solutions should occur within a certified chemical fume hood, biological safety cabinet (BSC), or a similar ventilated enclosure.[4]

  • Pre-planning: Before starting, ensure all necessary equipment, reagents, and waste containers are within the containment area to minimize traffic in and out of the designated zone.

  • PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.

2. Handling:

  • Weighing: If possible, use a balance with a ventilated enclosure. Handle the solid material gently to avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid to prevent splashing and aerosol generation.

  • Manipulations: Keep all containers with this compound covered when not in immediate use.

3. Post-Handling:

  • Decontamination: At the end of the procedure, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. The outer pair of gloves should be removed first.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including disposable PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Waste Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Final Disposal All this compound waste should be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[5]

Emergency Procedures: Spills and Exposure

Spill Cleanup:

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent material. For powders, use a damp absorbent pad to avoid raising dust.

    • Collect the absorbent material and any contaminated debris, placing it into a sealed hazardous waste bag.

    • Clean the spill area twice with a detergent solution, followed by a final rinse.

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area and restrict access.

    • Contact the institutional safety office.

    • Only personnel trained in hazardous spill response should perform the cleanup, wearing appropriate respiratory protection (e.g., PAPR).

Personnel Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can handle this compound with the necessary caution, ensuring personal safety and the integrity of their work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before beginning work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.